molecular formula C8H11NO3 B6228980 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid CAS No. 1342552-04-8

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Cat. No.: B6228980
CAS No.: 1342552-04-8
M. Wt: 169.18 g/mol
InChI Key: WAQCGNDULBMNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Prop-2-enoyl)pyrrolidine-3-carboxylic acid (CAS 1342552-04-8) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol, features a pyrrolidine ring substituted with both a carboxylic acid and a prop-2-enoyl (acryloyl) group . This structure makes it a versatile precursor for the synthesis of more complex molecules, particularly as a key scaffold in the development of pharmaceutical candidates. Its physicochemical properties, including a topological polar surface area (TPSA) of 57.61 Ų, influence its solubility and reactivity, which are critical parameters in the design of bioactive compounds with optimal absorption and permeability characteristics . The compound is intended for research and further manufacturing applications only and is not approved for direct human use. Researchers should handle this material with appropriate safety precautions, as it may exhibit hazards such as skin and eye irritation or toxicity if ingested . It is recommended to store the product sealed in a dry environment at 2-8°C to ensure long-term stability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1342552-04-8

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

1-prop-2-enoylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C8H11NO3/c1-2-7(10)9-4-3-6(5-9)8(11)12/h2,6H,1,3-5H2,(H,11,12)

InChI Key

WAQCGNDULBMNQJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(C1)C(=O)O

Purity

95

Origin of Product

United States

Foundational & Exploratory

1-(Prop-2-enoyl)pyrrolidine-3-carboxylic Acid: Technical Synthesis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(Prop-2-enoyl)pyrrolidine-3-carboxylic Acid Synthesis Route Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(Prop-2-enoyl)pyrrolidine-3-carboxylic acid (also known as 1-acryloylpyrrolidine-3-carboxylic acid) is a critical intermediate in the synthesis of covalent inhibitors. Its structure features a pyrrolidine core with a carboxylic acid handle for substrate diversification and an acrylamide "warhead" at the


-position. This acrylamide moiety acts as a Michael acceptor, capable of forming irreversible covalent bonds with nucleophilic cysteine residues in target proteins (e.g., BTK, CDK12, SARS-CoV-2 3CLpro).

This guide details the optimal synthesis routes, emphasizing the control of regioselectivity and the prevention of polymerization during the introduction of the reactive acryloyl group.

Retrosynthetic Analysis

The synthesis is most efficiently approached by disconnecting the amide bond at the


-1 position. The pyrrolidine-3-carboxylic acid core is a bifunctional molecule containing a secondary amine and a carboxylic acid.
  • Challenge : The primary challenge is selectively acylating the secondary amine with acryloyl chloride or acrylic acid without forming mixed anhydrides with the carboxylic acid or inducing polymerization of the electron-deficient alkene.

  • Strategy :

    • Route A (Direct Acylation) : Schotten-Baumann conditions utilize the differing nucleophilicities of the amine and the carboxylate (protected as a salt) in an aqueous/organic biphasic system.

    • Route B (Coupling) : Amide coupling using HATU/EDC allows for milder conditions, useful if the substrate contains other sensitive functional groups.

Retrosynthesis Target 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (Target Molecule) Disconnect Amide Bond Disconnection Target->Disconnect Retrosynthesis Precursor1 Pyrrolidine-3-carboxylic acid (Core Scaffold) Disconnect->Precursor1 Precursor2 Acryloyl Source (Acryloyl Chloride / Acrylic Acid) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergence of the pyrrolidine core and the acryloyl warhead.

Primary Synthesis Route: Schotten-Baumann Acylation

This is the industrial standard for scaling this intermediate due to cost-efficiency and the avoidance of expensive coupling reagents.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl carbon of acryloyl chloride. By maintaining a basic pH (typically 10–12), the carboxylic acid exists as a non-nucleophilic carboxylate salt (


), preventing self-acylation, while the amine remains nucleophilic.
Protocol

Reagents:

  • Pyrrolidine-3-carboxylic acid (1.0 eq)

  • Acryloyl chloride (1.1 – 1.2 eq)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO

    
    ) (2.5 – 3.0 eq)
    
  • Solvent: Water / THF or Water / Acetone (1:1 v/v)

Step-by-Step Methodology:

  • Dissolution : In a round-bottom flask, dissolve pyrrolidine-3-carboxylic acid (e.g., 10 mmol) in the chosen solvent mixture (20 mL).

  • Basification : Add the base (NaOH or NaHCO

    
    ) to adjust the pH to ~10–11. Cool the solution to 0°C  using an ice bath. Critical: Low temperature prevents polymerization of the acryloyl chloride.
    
  • Addition : Add acryloyl chloride dropwise over 30–60 minutes. Maintain the temperature at 0–5°C.

    • Note: If the pH drops significantly, supplement with additional base to maintain pH > 9.

  • Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1–2 hours.

  • Quenching & Workup :

    • Wash the basic aqueous layer with diethyl ether or ethyl acetate to remove non-polar impurities (e.g., polymerized acryloyl chloride).

    • Acidification : Carefully acidify the aqueous layer to pH 2–3 using 1N HCl. The product may precipitate or require extraction.

    • Extraction : Extract the acidic aqueous layer with Ethyl Acetate (

      
      ) or n-Butanol if the product is highly polar.
      
  • Drying : Dry combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at a bath temperature
    
    
    .
Quantitative Data Summary
ParameterSpecificationNotes
Yield 65% – 85%Dependent on extraction efficiency (product is polar).
Purity >95% (NMR/LCMS)Typically requires no chromatography if washed properly.
Appearance White to off-white solid
Stability ModerateStore at -20°C; sensitive to radical polymerization.

Alternative Route: Amide Coupling (HATU/EDC)

For substrates where harsh inorganic bases are contraindicated, or to avoid the handling of lachrymatory acid chlorides.

Protocol:

  • Dissolve pyrrolidine-3-carboxylic acid (1.0 eq) and acrylic acid (1.1 eq) in DMF or DCM.

  • Add DIPEA (3.0 eq).

  • Cool to 0°C and add HATU (1.1 eq).

  • Stir at RT for 4–16 hours.

  • Workup : Dilute with water, extract with EtOAc. Wash organic layer with 1N HCl (to remove DIPEA), sat. NaHCO

    
     (to remove excess acrylic acid), and brine.
    

Workflow Visualization

Workflow Start Start: Pyrrolidine-3-carboxylic acid Step1 Dissolve in THF/H2O (1:1) Add Base (NaOH/NaHCO3) Start->Step1 Step2 Cool to 0°C (Critical Control Point) Step1->Step2 Step3 Dropwise Addition of Acryloyl Chloride Step2->Step3 Step4 Stir 1h @ 0°C -> 2h @ RT Step3->Step4 Step5 Wash Basic Phase with Et2O (Remove Impurities) Step4->Step5 Step6 Acidify Aqueous Phase to pH 2-3 Step5->Step6 Step7 Extract with EtOAc or n-BuOH Step6->Step7 End Isolate Product (Concentrate < 40°C) Step7->End

Figure 2: Step-by-step experimental workflow for the Schotten-Baumann synthesis route.

Characterization & Quality Control

Verification of the product structure is essential to ensure the acrylamide double bond is intact and the carboxylic acid is free.

  • LC-MS : Expect a mass peak of

    
     (Calculated MW: 183.19  g/mol ).
    
  • 1H NMR (DMSO-d6, 400 MHz) :

    • 
       12.0–12.5 (br s, 1H, -COOH)
      
    • 
       6.50–6.65 (dd, 1H, vinyl)
      
    • 
       6.10–6.20 (d, 1H, vinyl)
      
    • 
       5.60–5.75 (d, 1H, vinyl)
      
    • 
       3.40–3.80 (m, 4H, pyrrolidine ring protons)
      
    • 
       2.90–3.10 (m, 1H, CH-COOH)
      
    • 
       1.90–2.20 (m, 2H, pyrrolidine ring protons)
      
    • Note: Rotamers may cause peak doubling or broadening in the NMR spectrum due to restricted rotation around the amide bond.

Applications in Drug Discovery

This molecule serves as a versatile building block for Targeted Covalent Inhibitors (TCIs) .[1]

  • Mechanism : The acrylamide group reacts with a specific cysteine thiol in the target protein's ATP-binding pocket (or allosteric site) via a Michael addition.

  • Examples :

    • CDK12 Inhibitors : Used to attach the covalent warhead to the kinase-binding core.

    • BTK Inhibitors : Analogous to the warhead found in Ibrutinib, targeting Cys481.[2]

    • Protease Inhibitors : Used in the design of SARS-CoV-2 3CLpro inhibitors.[3]

References

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions . Organic & Biomolecular Chemistry. (2017). [Link]

  • Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase.
  • Recent advances in the development of covalent inhibitors . RSC Medicinal Chemistry. (2020). [Link]

  • Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. U.S.

Sources

1-(Prop-2-enoyl)pyrrolidine-3-carboxylic Acid in Targeted Covalent Inhibitor Design: Structure, Synthesis, and Mechanistic Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of kinase inhibitor discovery has increasingly shifted toward Targeted Covalent Inhibitors (TCIs) to achieve prolonged spatiotemporal target engagement and overcome acquired resistance mutations. At the core of this chemical strategy lies the use of bifunctional synthons that provide both a structural scaffold and an electrophilic "warhead." 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (commonly known as 1-acryloylpyrrolidine-3-carboxylic acid) has emerged as a critical building block in this domain. This technical guide explores the physicochemical properties, mechanistic utility, and synthetic integration of this compound into modern drug discovery workflows, particularly for targeting non-catalytic cysteine residues in kinases such as CDK12 and EGFR.

Chemical Identity & Physicochemical Profiling

To rationally design TCIs, scientists must first understand the foundational properties of their building blocks. 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid operates as a versatile linker-warhead conjugate. The pyrrolidine ring provides conformational rigidity, projecting the acrylamide warhead into the optimal trajectory for nucleophilic attack, while the carboxylic acid serves as a synthetic handle for amide coupling to the primary drug scaffold [1].

Quantitative Data Summary
PropertyValue
IUPAC Name 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid
Common Synonym 1-Acryloylpyrrolidine-3-carboxylic acid
CAS Number 1342552-04-8
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
SMILES O=C(C1CN(C(C=C)=O)CC1)O
Topological Polar Surface Area (TPSA) 57.61 Ų
Physical Form White to off-white powder

Mechanistic Role in Covalent Drug Discovery

The causality behind selecting 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid lies in the finely tuned reactivity of its acrylamide (prop-2-enoyl) moiety.

In TCI design, the goal is to achieve a high inactivation efficiency rate (


) without causing off-target toxicity [2]. The acrylamide group is a relatively weak Michael acceptor. In systemic circulation, it remains largely unreactive toward generic biological nucleophiles (e.g., water, glutathione). However, when the inhibitor binds reversibly to the kinase active site (

), the acrylamide is brought into close proximity with a specific, highly nucleophilic cysteine residue (e.g., Cys797 in EGFR or analogous cysteines in CDK12). This proximity-induced effect lowers the activation energy barrier, driving a rapid Michael addition that forms an irreversible covalent bond (

) [3].

G A Kinase Target (e.g., CDK12, EGFR) B Reversible Binding (Non-covalent complex) A->B Inhibitor Binding C Michael Addition (Cys Thiolate attack) B->C Proximity Induced D Irreversible Inactivation (Covalent Adduct) C->D Acrylamide Warhead

Figure 1: Mechanism of targeted covalent inhibition via Michael addition.

Experimental Protocols & Synthetic Workflows

The integration of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid into a drug candidate requires precise synthetic control to prevent the premature polymerization or degradation of the sensitive acrylamide double bond. The following protocols outline a self-validating system for both the synthesis of the building block and its subsequent coupling.

Protocol 1: Synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

This protocol utilizes a Schotten-Baumann-type N-acylation. The causality of maintaining a 0 °C environment is strictly to suppress the exothermic polymerization of acryloyl chloride.

  • Preparation: Dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a biphasic mixture of Tetrahydrofuran (THF) and 1M aqueous NaOH (1:1 v/v). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Acylation: Add acryloyl chloride (1.1 eq) dropwise over 15–20 minutes, strictly maintaining the internal temperature at 0 °C. Simultaneously, add 1M NaOH dropwise to maintain the pH between 9 and 10, ensuring the pyrrolidine nitrogen remains deprotonated and nucleophilic.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Workup: Separate the layers. Wash the aqueous layer with diethyl ether (2x) to extract unreacted acryloyl chloride and organic impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 2–3 using 1M HCl to protonate the carboxylic acid.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keeping the bath temperature below 35 °C) to yield the product as a solid [4].

Protocol 2: Amide Coupling to Kinase Scaffold (HATU-Mediated)

To attach this building block to an amine-bearing kinase recognition scaffold, HATU is the preferred coupling reagent. It provides rapid activation of the carboxylic acid, minimizing the residence time of the reactive intermediate and preserving the integrity of the acrylamide.

  • Activation: To a cooled solution (0 °C) of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the amine-bearing kinase scaffold (1.0 eq) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor progression via LCMS.

  • Purification: Quench the reaction with water, extract with dichloromethane, and purify the organic layer via reverse-phase preparative HPLC to isolate the final Targeted Covalent Inhibitor [5].

G A Pyrrolidine-3-carboxylic acid (Starting Material) B Acryloyl Chloride + Base (NaOH/DIPEA) A->B N-Acylation (0°C) C 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (Intermediate) B->C Workup & Isolation D Amide Coupling (HATU, DIPEA, Amine) C->D Activation of Carboxylic Acid E Targeted Covalent Inhibitor (Final Drug Candidate) D->E C-N Bond Formation

Figure 2: Synthetic workflow for incorporating the acrylamide warhead into a kinase inhibitor.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized building block, rigorous analytical characterization is required. The presence of the acrylamide moiety is distinctly visible in the downfield region of the ¹H NMR spectrum due to the alkene protons.

Expected ¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.55 (br s, 1H, COOH)

  • δ 6.63 - 6.51 (m, 1H, -CH =CH₂ trans)

  • δ 6.17 - 6.08 (m, 1H, -CH=CH ₂ internal)

  • δ 5.66 (dd, J=2.3, 10.5 Hz, 1H, -CH=CH ₂ cis)

  • δ 3.79 - 3.36 (m, 4H, pyrrolidine CH₂)

  • δ 3.21 - 2.98 (m, 1H, pyrrolidine CH)

  • δ 2.22 - 1.89 (m, 2H, pyrrolidine CH₂)

Expected LCMS: m/z 170.1 [M+H]⁺.

Applications in Oncology and Drug Development

The clinical validation of TCIs has driven the widespread adoption of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid in modern medicinal chemistry.

  • CDK12 Inhibitors: Cyclin-dependent kinase 12 (CDK12) regulates the transcription of DNA damage response genes. Inhibitors utilizing this pyrrolidine-acrylamide building block have been synthesized to covalently bind to CDK12, showing profound growth inhibitory effects in lung cancer, neuroblastoma, and potential applications in myotonic dystrophy type 1 (DM1) [4].

  • EGFR Inhibitors: In non-small cell lung cancer (NSCLC), resistance to first-generation reversible inhibitors is often driven by mutations (e.g., T790M). Third-generation TCIs like Osimertinib rely on acrylamide warheads to target Cys797. The structural diversity provided by the pyrrolidine-3-carboxylic acid scaffold allows researchers to fine-tune the spatial geometry of the warhead, leading to next-generation bidentate inhibitors capable of overcoming even C797S resistance mutations [2].

References

  • National Institutes of Health (NIH). (2024). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. PMC. Retrieved March 1, 2026, from[Link]

  • National Institutes of Health (NIH). (2023). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. PMC. Retrieved March 1, 2026, from[Link]

  • Google Patents. (2019). WO2019058132A1 - Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase.
  • Google Patents. (2021). US11186576B2 - Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors.

Engineering Targeted Covalent Inhibitors: The Mechanism and Application of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted covalent inhibitors (TCIs), the architectural design of the electrophilic warhead and its linker is paramount to achieving kinome selectivity and minimizing off-target toxicity. 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (commonly known as 1-acryloylpyrrolidine-3-carboxylic acid) has emerged as a privileged bifunctional building block in rational drug design.

This whitepaper dissects the mechanism of action of this critical moiety, detailing its chemical reactivity as a Michael acceptor, its biological utility in targeting remote cysteine residues in transcriptional cyclin-dependent kinases (e.g., CDK7, CDK12), and the rigorous experimental workflows required to validate its covalent engagement.

Chemical Anatomy and Covalent Reactivity

The efficacy of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid lies in its dual-component architecture, which balances chemical reactivity with spatial precision[1].

  • The Pyrrolidine-3-carboxylic Acid Scaffold (The Vector): Unlike flexible aliphatic linkers, the cyclic pyrrolidine ring restricts the conformational degrees of freedom. This pre-organization reduces the entropic penalty upon binding and precisely vectors the electrophilic warhead toward the target amino acid. The carboxylic acid serves as a robust conjugation handle, typically coupled to an amine on an ATP-competitive hinge-binding scaffold via an amide bond[2].

  • The Prop-2-enoyl Group (The Warhead): The acryloyl moiety is an

    
    -unsaturated carbonyl that acts as a soft electrophile. Acrylamides are highly preferred in TCI development because they exhibit low intrinsic reactivity toward abundant cellular nucleophiles (like glutathione) in the absence of enzymatic pre-organization, thereby reducing off-target toxicity[1].
    
The Michael Addition Mechanism

The mechanism of action is driven by a proximity-induced Michael addition. When the TCI binds to the target protein, the acrylamide


-carbon is positioned within angstroms of a nucleophilic cysteine thiolate (

). The thiolate attacks the electron-deficient

-carbon, pushing electrons onto the carbonyl oxygen to form an enolate transition state. Rapid protonation from the solvent yields a stable, irreversible thioether linkage.

G A Acrylamide Warhead (Electrophile) C Thiolate Attack (S- to beta-carbon) A->C Proximity Binding B Target Cysteine (Nucleophile) B->C Deprotonation D Enolate Transition State C->D Michael Addition E Irreversible Thioether Adduct D->E Protonation

Chemical mechanism of Michael addition between an acrylamide warhead and a cysteine thiolate.

Biological Mechanism of Action: Targeting Transcriptional CDKs

The biological utility of the 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid building block is best exemplified in the development of covalent inhibitors targeting transcriptional CDKs, such as CDK7 and CDK12/13[3][4].

Exploiting Remote Cysteines

While many kinases lack targetable cysteines within the highly conserved ATP-binding pocket, CDK7 and CDK12 possess unique, solvent-exposed cysteines located in a remote C-terminal extension outside the canonical active site (Cys312 in CDK7; Cys1039 in CDK12)[3][4]. By conjugating the 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid module to a reversible ATP-binding scaffold, researchers have engineered molecules that first anchor in the hinge region, allowing the pyrrolidine linker to span the distance to the remote cysteine and form a covalent bond.

Downstream Transcriptional Collapse

Covalent occlusion of CDK7 or CDK12 fundamentally alters the transcriptional landscape of the cell.

  • Target Inactivation: The irreversible thioether bond locks the kinase in an inactive state, governed by "occupancy-driven" pharmacology rather than equilibrium thermodynamics.

  • Signal Abrogation: Inactive CDK7/12 fails to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II at specific serine residues (Ser5 and Ser2, respectively)[3].

  • Phenotypic Outcome: This loss of phosphorylation halts the transcription of super-enhancer-associated oncogenes (e.g., MYC, MCL1). Because these transcripts have exceptionally short half-lives, their rapid depletion triggers apoptosis in transcriptionally addicted cancer cells[3].

G A TCI with Acryloyl-Pyrrolidine B Covalent Binding to CDK7/12 (e.g., Cys312 / Cys1039) A->B Irreversible Engagement C Inhibition of Kinase Activity B->C Conformational Lock D Loss of RNA Pol II CTD Phosphorylation C->D Signal Abrogation E Suppression of Super-Enhancer Driven Oncogenes (MYC) D->E Transcriptional Pause F Cell Cycle Arrest & Apoptosis E->F Phenotypic Collapse

Biological signaling pathway illustrating the downstream effects of covalent CDK7/12 inhibition.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the development of TCIs using this building block requires self-validating experimental systems. The following protocols detail the synthesis and orthogonal validation of covalent engagement.

Protocol 1: Synthesis of the TCI via Amide Coupling

Causality Check: HATU is selected as the coupling reagent due to its superior efficiency in preventing racemization and handling sterically hindered secondary amines like the pyrrolidine nitrogen.

  • Activation: Dissolve 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF at 0°C. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to form the active ester[2].

  • Coupling: Add the amine-bearing kinase scaffold (0.9 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quenching & Purification: Quench with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and purify via reverse-phase preparative HPLC to yield the final TCI.
Protocol 2: Intact Protein Mass Spectrometry (Validation of Covalency)

Causality Check: To prove that the inhibitor does not merely bind tightly but forms a true covalent bond, intact mass spectrometry must be paired with a Cys-to-Ser mutant control to validate site-specificity[4].

  • Incubation: Incubate recombinant wild-type kinase (e.g., CDK12) and a C1039S mutant kinase (2 µM) with the synthesized TCI (20 µM) in HEPES buffer (pH 7.5) for 2 hours at room temperature.

  • Desalting: Pass the samples through a C4 ZipTip to remove salts and unbound small molecules.

  • LC-MS Analysis: Analyze via LC-ESI-TOF mass spectrometry.

  • Data Interpretation: The wild-type kinase must show a mass shift corresponding exactly to

    
    . The C1039S mutant must show 
    
    
    
    mass shift, proving the acrylamide exclusively targets the intended cysteine.
Protocol 3: Activity-Based Protein Profiling (ABPP)

Causality Check: Acrylamides can exhibit off-target reactivity. ABPP ensures kinome-wide selectivity in a live-cell environment[3].

  • Probe Synthesis: Synthesize an alkyne-tagged analog of the TCI.

  • In Situ Labeling: Treat live cancer cells with the alkyne-probe for 4 hours.

  • Click Chemistry & Pull-down: Lyse cells and perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with biotin-azide. Isolate labeled proteins using streptavidin-agarose beads.

  • Proteomics: Digest the enriched proteins with trypsin and analyze via quantitative LC-MS/MS to map the global target landscape of the warhead.

Quantitative Data Presentation

The shift from reversible to covalent inhibition fundamentally alters the kinetic profile of the drug. Because covalent inhibition is a two-step process (reversible binding


 followed by irreversible inactivation 

), traditional

values are time-dependent. The table below summarizes the kinetic advantages of acrylamide-based TCIs compared to reversible counterparts.
Inhibitor ClassRepresentative CompoundTarget KinaseCovalent WarheadTarget Cysteine

(Biochemical)*
Washout Recovery (Target Activity)
Reversible DinaciclibPan-CDKNoneN/A~1-5 nMComplete (>95%)
Covalent THZ1CDK7AcrylamideCys312238 nMMinimal (<5%)
Covalent THZ531CDK12/13AcrylamideCys1039158 nMMinimal (<5%)

*Note:


 values for covalent inhibitors are highly dependent on pre-incubation time. A more accurate metric for TCI potency is the efficiency ratio (

).

References

  • Aurigene Discovery Technologies Limited. (2021). Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors (US Patent No. 11,186,576 B2). U.S. Patent and Trademark Office.
  • Kwiatkowski, N., Zhang, T., Rahl, P. et al. (2014). Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. PMC / Nature.
  • Jiang, B., et al. (2016). Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors. PMC / Nature Chemical Biology.
  • MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical guide on the synthesis, purification, and characterization of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, valued for its three-dimensional structure that allows for effective exploration of pharmacophore space[1]. The introduction of an acryloyl group offers a reactive handle for further chemical modification, such as Michael additions or polymerization, making this compound a versatile building block. This guide details a robust synthetic protocol, outlines in-process controls for a self-validating system, and describes standard analytical techniques for structural verification and purity assessment.

Introduction: The Significance of Pyrrolidine Scaffolds in Modern Drug Discovery

The pyrrolidine ring system is a cornerstone in medicinal chemistry, frequently incorporated into the design of novel therapeutics targeting a wide range of diseases[1]. Its non-planar, saturated structure provides a level of three-dimensional complexity that is often crucial for high-affinity and selective binding to biological targets[1]. Derivatives of pyrrolidine-3-carboxylic acid, in particular, have been successfully developed as potent enzyme inhibitors and receptor antagonists[2][3].

The acryloyl moiety is a well-known Michael acceptor, readily undergoing conjugate addition with nucleophiles. This reactivity makes 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid a valuable intermediate for the synthesis of more complex molecules and for the development of covalent inhibitors, a class of drugs that is gaining increasing attention. Furthermore, N-acryloyl amino acids have been utilized in the synthesis of biocompatible polymers for applications such as drug delivery[4][5]. This guide provides a detailed methodology for the synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, enabling researchers to access this versatile compound for their own investigations.

Proposed Synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

The synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid can be efficiently achieved through the N-acylation of pyrrolidine-3-carboxylic acid with acryloyl chloride. This is an adaptation of the well-established Schotten-Baumann reaction conditions, commonly used for the acylation of amino acids[5][6].

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Pyrrolidine-3-carboxylic acid Pyrrolidine-3-carboxylic acid N-Acylation N-Acylation Pyrrolidine-3-carboxylic acid->N-Acylation Acryloyl chloride Acryloyl chloride Acryloyl chloride->N-Acylation 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid N-Acylation->1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Caption: Proposed synthetic workflow for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid.

Detailed Experimental Protocol

Materials:

  • Pyrrolidine-3-carboxylic acid (or its hydrochloride salt)[7]

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrolidine-3-carboxylic acid (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.2 eq) at 0 °C (ice bath). The basic condition is necessary to deprotonate the secondary amine, making it nucleophilic, and to neutralize the HCl byproduct of the reaction[8][9].

  • Acylation: While vigorously stirring the solution at 0 °C, add a solution of acryloyl chloride (1.1 eq) in dichloromethane dropwise. The use of a biphasic system with a phase-transfer catalyst is a common variation, but for small-scale synthesis, vigorous stirring is often sufficient. Maintain the temperature at 0 °C to control the exothermicity of the reaction and minimize potential polymerization of the acryloyl chloride.

  • Reaction Monitoring (In-Process Control): After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The disappearance of the starting material (visualized with ninhydrin stain) indicates the completion of the reaction.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH 2-3 with 1M HCl. This step protonates the carboxylic acid, making it soluble in organic solvents[8][9]. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Self-Validating System and In-Process Controls

A robust protocol incorporates self-validating checks to ensure reaction success and product quality.

Step In-Process Control Purpose Expected Outcome
1. DissolutionpH measurementEnsure complete deprotonation of the amine.pH > 12
2. AcylationTemperature monitoringControl exothermicity and prevent side reactions.Temperature maintained between 0-5 °C.
3. Reaction MonitoringTLC analysisDetermine reaction completion.Disappearance of the starting material spot.
4. Work-uppH measurementEnsure complete protonation of the product for efficient extraction.pH 2-3

Purification and Characterization

Purification

The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane or ethyl acetate in hexanes containing a small percentage of acetic acid to improve the resolution and prevent tailing of the carboxylic acid on the silica.

Characterization

The structure and purity of the final compound, 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (CAS Number: 1342552-04-8), should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the acryloyl group (vinylic protons), the pyrrolidine ring protons, and the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, the vinylic carbons, and the aliphatic carbons of the pyrrolidine ring.
Mass Spectrometry (MS) Observation of the molecular ion peak corresponding to the calculated mass of the compound (C₈H₁₁NO₃, MW: 169.18 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, and the C=C stretch of the alkene.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Logical Flow of Quality Control

G Crude Product Crude Product Purification Purification Crude Product->Purification Purity Assessment (HPLC) Purity Assessment (HPLC) Purification->Purity Assessment (HPLC) Pass Pass Purity Assessment (HPLC)->Pass >95% Purity Fail Fail Purity Assessment (HPLC)->Fail <95% Purity Structural Verification (NMR, MS, IR) Structural Verification (NMR, MS, IR) Final Product Final Product Structural Verification (NMR, MS, IR)->Final Product Pass->Structural Verification (NMR, MS, IR) Fail->Purification Re-purify

Caption: Quality control workflow for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid.

Conclusion

This technical guide presents a detailed and robust methodology for the synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, a compound with significant potential as a versatile building block in drug discovery and materials science. By adhering to the outlined protocol, including the in-process controls and rigorous characterization techniques, researchers can confidently produce this valuable molecule with high purity. The principles and techniques described herein are grounded in well-established organic chemistry and are broadly applicable to the synthesis of other N-acylated amino acids.

References

  • Benchchem. (n.d.). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.
  • Jones, R. C. F., Begley, M. J., Peterson, G. E., & Sumaria, S. (1990). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1959-1968. Retrieved from [Link]

  • Urbina, F., & De, P. (2008). RAFT Polymerization of Acrylamides Containing Proline and Hydroxyproline Moiety: Controlled Synthesis of Water-Soluble and Thermoresponsive Polymers. Macromolecules, 41(15), 5548–5554. Retrieved from [Link]

  • Google Patents. (2013). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(34), 7134–7138. Retrieved from [Link]

  • Okinawa Institute of Science and Technology. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). Retrieved from [Link]

  • Li, G., Li, D., He, C., & Zhang, Y. (2018). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry, 9(20), 2733–2745. Retrieved from [Link]

  • Winn, M., von Geldern, T. W., Opgenorth, T. J., Jae, H. S., Tasker, A. S., Boyd, S. A., & Kester, J. A. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(17), 3261–3275. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • ResearchGate. (2018). Precise Synthesis of Poly(N-Acryloyl Amino Acid) Through Photoinduced Living Polymerization. Retrieved from [Link]

  • Pearson+. (n.d.). Show how you would accomplish the following synthetic transformat.... Retrieved from [Link]

  • Liu, G., Winn, M., von Geldern, T. W., Opgenorth, T. J., Jae, H. S., Tasker, A. S., & Kester, J. A. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(18), 3679–3689. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from [Link]

  • Reuveny, S., Mizrahi, S., & Sagi-Eisenberg, R. (2000). Poly(N-acryl amino acids): a new class of biologically active polyanions. Journal of Medicinal Chemistry, 43(13), 2538–2545. Retrieved from [Link]

  • Western Sydney University. (2018). Precise synthesis of poly(: N -acryloyl amino acid) through photoinduced living polymerization. Retrieved from [Link]

  • Login, R. B. (n.d.). 3-Pyrrolidinylcarboxylic acids(PCA).
  • University of Calgary. (2006). Chem 263 March 28, 2006 Properties of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxypyrrolidine-3-carboxylic acid. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

[1]

Executive Summary

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (CAS: 1342552-04-8) is a functionalized pyrrolidine derivative featuring a reactive acrylamide moiety and a carboxylic acid.[1] Often utilized as a covalent fragment or a building block in the synthesis of targeted covalent inhibitors (TCIs) and peptidomimetics, its handling requires a precise balance between solubility optimization and stability preservation.[1]

This guide provides a validated physicochemical profile, solubility data, and step-by-step protocols for researchers. The presence of the Michael acceptor (acrylamide) necessitates specific handling to prevent premature polymerization or hydrolysis during dissolution.

Part 1: Physicochemical Identity[1][2]

Understanding the structural properties is the first step to mastering solubility. The compound transitions from a zwitterionic precursor (pyrrolidine-3-carboxylic acid) to a polar organic acid upon acrylation.[1]

PropertyDataRelevance to Solubility
IUPAC Name 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acidUnambiguous identification.[1]
CAS Number 1342552-04-8Key for sourcing and database verification.
Molecular Formula C₈H₁₁NO₃Low molecular weight (<200 Da) suggests good permeability.[1]
Molecular Weight 169.18 g/mol Facilitates high molar concentration in small volumes.[1]
pKa (Acid) ~4.5 (Predicted)Critical: Soluble in aqueous media at pH > 6.0 (as carboxylate).[1]
LogP ~0.5 – 1.0 (Predicted)Amphiphilic; soluble in both polar organics and basic water.[1]
Physical Form White to off-white powderHygroscopic; store desiccated.[1]

Part 2: Solubility Profile

The following data represents a consensus of experimental behavior for acrylamide-substituted polar acids.

Solvent Compatibility Table
SolventSolubility RatingMax Conc. (Est.)[1][2]Usage Notes
DMSO Excellent > 100 mMPreferred for Stock. Inert to the acrylamide group in the absence of initiators.[1]
Water (pH > 7) Good > 20 mg/mLRequires neutralization (e.g., NaOH or PBS) to deprotonate the carboxylic acid.[1]
Water (pH < 4) Low < 1 mg/mLThe protonated acid form is less soluble and may precipitate.[1]
Methanol/Ethanol Good > 50 mMGood for intermediate dilutions; avoid long-term storage due to potential transesterification.[1]
DMF Excellent > 100 mMAlternative to DMSO, but harder to remove lyophilically.[1]

Critical Warning: Do not store this compound in basic aqueous solution (pH > 8) for extended periods (> 24 hours). The acrylamide group is susceptible to hydrolysis or Michael addition with water/hydroxide over time.

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Target Volume: 1 mL | Solvent: Anhydrous DMSO

  • Weighing: Accurately weigh 16.9 mg of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (molecular sieve dried is preferred).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1-2 minutes.[1]

    • Note: Avoid heating above 37°C to prevent thermal polymerization of the acrylamide.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Aqueous Dissolution for Biological Assays

Target: 1 mM Working Solution in PBS

  • Thaw: Thaw the DMSO stock solution at room temperature.

  • Dilution: Slowly add 10 µL of the 100 mM stock into 990 µL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Mixing: Pipette up and down gently. Do not vortex violently to avoid foaming if protein is present in the buffer.

  • Clarification: Inspect for precipitation. At 1 mM, the compound should be fully soluble in PBS due to the ionization of the carboxylic acid (pH 7.4 > pKa 4.5).

Part 4: Visualization & Logic

Figure 1: Solubility Decision Tree

This diagram guides the researcher through selecting the correct solvent system based on the intended application and pH constraints.

SolubilityLogicStartStart: 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acidCheckAppIntended Application?Start->CheckAppStockPrepStock Solution(Long-term Storage)CheckApp->StockPrepBioAssayBiological Assay(Cell/Enzyme)CheckApp->BioAssayChemSynthChemical SynthesisCheckApp->ChemSynthDMSOUse Anhydrous DMSO(Conc: 50-100 mM)Store at -20°CStockPrep->DMSOAqueousCheck Buffer pHBioAssay->AqueousChemSynth->DMSOAcidicpH < 5.0(Protonated Acid)Aqueous->AcidicNeutralpH 7.0 - 8.0(Deprotonated Anion)Aqueous->NeutralLowSolRisk of PrecipitationUse Co-solvent (5% DMSO)Acidic->LowSolHighSolHigh Solubility(Stable for < 24h)Neutral->HighSol

Caption: Decision logic for solvent selection based on pH and application stability requirements.

Figure 2: Dissolution Mechanism & Speciation

Understanding the ionization state is critical for aqueous solubility.

DissolutionSolidSolid Powder(Neutral/Zwitterionic)DMSO_SolDMSO Solvated(Molecular Dispersion)Solid->DMSO_Sol  Dissolves Rapidly  Water_AcidWater (pH 3)Protonated (-COOH)Low SolubilityDMSO_Sol->Water_Acid  Dilution (Precipitation Risk)  Water_BaseWater (pH 7.4)Ionized (-COO⁻)High SolubilityDMSO_Sol->Water_Base  Dilution (Stable Solution)  

Caption: Speciation workflow showing the transition from solid state to soluble ionized form at physiological pH.

Part 5: Stability & Handling Risks

  • Electrophilicity (Michael Acceptor): The acrylamide moiety is designed to react with cysteine residues.[1] In the lab, avoid contact with thiols (e.g., DTT, mercaptoethanol) in your buffers unless you intend to quench the compound.[1]

    • Impact: DTT will covalently modify the compound, rendering it inactive and changing its solubility.

  • Polymerization: Acrylamides can polymerize under UV light or heat.[1]

    • Mitigation: Protect stock solutions from bright light and store frozen.[1]

References

  • PubChem. Compound Summary: 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (Structure & Computed Properties).[1] National Library of Medicine.[1] Available at: [Link][1]

theoretical properties of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Theoretical and Applied Properties of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic Acid in Covalent Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

In the expanding landscape of Targeted Covalent Inhibitors (TCIs), 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (often referred to as N-acryloyl-β-proline) serves as a critical "scout" fragment. Unlike complex drug candidates, this molecule represents a minimal pharmacophore: it combines a mild electrophilic warhead (acrylamide) with a constrained saturated heterocycle (pyrrolidine) and a polar synthetic handle (carboxylic acid).

This guide analyzes its theoretical physicochemical properties, reactivity profile, and utility in Fragment-Based Drug Discovery (FBDD), providing a roadmap for its use in screening against "undruggable" cysteine-rich targets.

Physicochemical Profile

The utility of this fragment lies in its adherence to the "Rule of Three" (Ro3) for fragments, ensuring that subsequent chemical elaboration does not violate drug-like properties (Lipinski's Rule of 5).

Table 1: Theoretical & Calculated Properties
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 169.18 DaIdeal fragment size (<300 Da), allowing significant mass addition during optimization.
cLogP -0.5 to 0.2High hydrophilicity ensures solubility in assay buffers (PBS/DMSO) without aggregation.
TPSA ~66 ŲPolar surface area is dominated by the carboxylate and amide, suggesting good solvent interactions.
pKa (Acid) 4.0 – 4.5The carboxylic acid is ionized at physiological pH (7.4), improving solubility but potentially requiring esterification for cell permeability.
Rotatable Bonds 2Low flexibility (constrained pyrrolidine ring) reduces the entropic penalty upon protein binding.
H-Bond Donors/Acceptors 1 / 3The acid proton is a donor; the amide carbonyl and acid oxygens are acceptors.

Mechanistic Reactivity: The Michael Warhead

The core function of this molecule is to act as a Michael Acceptor . The acrylamide moiety is an


-unsaturated carbonyl system that reacts preferentially with nucleophilic cysteine thiols in protein binding pockets.
Reaction Kinetics

The reaction follows a second-order nucleophilic addition mechanism.

  • Electrophilicity: The acrylamide is a "mild" electrophile.[1][2] Unlike vinyl sulfones or chloroacetamides, it typically requires specific orientation within the protein pocket or proximity to a catalytic residue to react significantly. This reduces off-target toxicity (promiscuity).

  • Selectivity: The "soft" character of the

    
    -carbon makes it highly selective for "soft" nucleophiles like the thiolate anion (
    
    
    
    ) of cysteine, over "hard" nucleophiles like lysine amines (
    
    
    ), unless the lysine is positioned in a perturbed pKa environment.
Mechanism Diagram

The following diagram illustrates the covalent conjugation of the fragment to a target cysteine residue.

MichaelAddition Fragment 1-(prop-2-enoyl) pyrrolidine-3-COOH (Electrophile) TS Transition State (C-S Bond Formation) Fragment->TS Diffusion & Orientation Cysteine Protein Cysteine (Thiolate Nucleophile) Cysteine->TS Nucleophilic Attack Adduct Covalent Adduct (Irreversible Complex) TS->Adduct Proton Transfer & Stabilization

Figure 1: Mechanism of Michael addition between the acrylamide warhead and a protein cysteine residue.

Structural Biology & Stereochemistry

The pyrrolidine ring introduces a critical structural constraint. Unlike linear alkyl chains, the ring forces the warhead (N1 position) and the synthetic handle (C3 position) into specific vectors.

  • Stereoisomers: The C3 position is chiral.

    • (S)-Enantiomer: Often mimics the natural amino acid L-proline.

    • (R)-Enantiomer: May explore different conformational space.

    • Racemate: Typically used in primary screening to capture hits from either geometric preference.

  • Ring Puckering: The pyrrolidine ring rapidly interconverts between envelope conformations (C3-endo / C3-exo). This flexibility allows the fragment to "scan" the local protein surface for the optimal angle of attack for the acrylamide group.

Experimental Protocols

Synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Objective: To synthesize the fragment from commercially available precursors.

Reagents:

  • Pyrrolidine-3-carboxylic acid (β-Proline)[3][4]

  • Acryloyl chloride[4]

  • Sodium bicarbonate (

    
    )
    
  • Water/THF mixture

Protocol:

  • Dissolution: Dissolve 1.0 eq of pyrrolidine-3-carboxylic acid in a 1:1 mixture of THF and saturated aqueous

    
     (3.0 eq base) at 0°C.
    
  • Acylation: Dropwise add 1.1 eq of acryloyl chloride over 15 minutes. The biphasic system acts as a Schotten-Baumann condition, scavenging the HCl byproduct.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by LC-MS (Target mass: [M+H]+ = 170.2).

  • Workup: Acidify the aqueous layer to pH ~2 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, recrystallize from Et2O/Hexanes. (Note: Avoid chromatography with nucleophilic solvents like methanol which can react with the acrylamide over time).
    
Intrinsic Reactivity Assay (GSH Assay)

Objective: To determine the half-life (


) of the fragment in the presence of glutathione (GSH), a proxy for off-target toxicity.

Protocol:

  • Preparation: Prepare a 10 mM stock of the fragment in DMSO.

  • Incubation: Mix fragment (final 50 µM) with reduced GSH (final 500 µM, 10-fold excess) in PBS buffer (pH 7.4) at 37°C. Include an internal standard (e.g., caffeine).

  • Sampling: At time points t = 0, 15, 30, 60, 120, 240 min, remove an aliquot and quench with 1% Formic Acid/Acetonitrile.

  • Analysis: Analyze by LC-MS/MS. Plot the natural log of the remaining parent compound concentration vs. time.

  • Calculation:

    
    ; 
    
    
    
    .
    • Target Profile: Ideally,

      
       hours. Very fast reactors (< 15 min) are likely too promiscuous for drug development.
      

Application in Fragment-Based Drug Discovery (FBDD)

This molecule acts as a "seed." Once a hit is confirmed (via Mass Spectrometry), the carboxylic acid group is used to attach "linker" or "binding" elements to increase affinity.

Workflow Diagram

The following Graphviz diagram outlines the decision tree for using this fragment in a screening campaign.

FBDD_Workflow Library Covalent Fragment Library (Includes 1-(prop-2-enoyl)...) Screen Primary Screen (Intact Protein MS) Library->Screen Hit Hit Confirmation (>50% Labeling) Screen->Hit Mass Shift +169 Da NoHit No Reaction Screen->NoHit Structure X-Ray Crystallography (Define Binding Mode) Hit->Structure Co-crystallization Elaboration Chemical Elaboration (Grow from -COOH) Structure->Elaboration Vector Analysis Lead Lead Candidate (High Potency/Selectivity) Elaboration->Lead

Figure 2: Fragment-to-Lead workflow utilizing the carboxylic acid handle for optimization.

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Available at: [Link]

  • Keeley, A., et al. (2020). The rise of covalent inhibitors in strategic therapeutic design. CAS.org. Available at: [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.

Sources

1-(Prop-2-enoyl)pyrrolidine-3-carboxylic Acid in Covalent Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of targeted covalent inhibitors (TCIs) has fundamentally shifted modern drug discovery, allowing for unprecedented kinase selectivity and prolonged pharmacodynamics. At the heart of this chemical revolution are bifunctional building blocks that seamlessly bridge the gap between reversible affinity and irreversible target engagement. 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (also known as 1-acryloylpyrrolidine-3-carboxylic acid) has emerged as a critical warhead-linker module in the synthesis of next-generation kinase inhibitors[1].

This technical whitepaper provides an in-depth analysis of this building block, detailing its structural rationale, its application in targeting remote cysteine residues in kinases such as CDK12, and the self-validating synthetic protocols required to incorporate it into complex drug scaffolds.

Chemical Profile & Structural Rationale

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (1-AP3C) is a highly specialized intermediate designed for late-stage functionalization of drug candidates[1],. It consists of two synergistic domains:

  • The Acrylamide Warhead: A soft electrophile (Michael acceptor) calibrated to react specifically with soft nucleophiles, such as the sulfhydryl group of unoxidized cysteine residues.

  • The Pyrrolidine-3-Carboxylic Acid Linker: A conformationally restricted cyclic amino acid.

Why the Pyrrolidine Scaffold?

In covalent drug design, the trajectory and distance of the warhead relative to the target cysteine are paramount. Flexible aliphatic linkers suffer from a high entropic penalty upon binding. The pyrrolidine ring restricts the conformational degrees of freedom, locking the acrylamide into a predictable vector[2]. When the core scaffold binds to the ATP pocket, this rigid linker projects the acrylamide precisely toward the target residue, dramatically increasing the rate of covalent bond formation (


) while minimizing off-target reactivity.
Physicochemical Properties
PropertyValue
Chemical Name 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid
Synonyms 1-acryloylpyrrolidine-3-carboxylic acid; 1-AP3C
CAS Number 1342552-04-8[1]
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol [1]
SMILES O=C(C1CN(C(C=C)=O)CC1)O[1]
Pharmacophore Role Covalent Warhead + Conformational Linker

Application in Kinase Targeting: The CDK12 Paradigm

Cyclin-dependent kinase 12 (CDK12) is a critical regulator of transcription, particularly for DNA damage response (DDR) genes. Its inhibition is a highly sought-after therapeutic strategy in oncology[3]. However, achieving selectivity among the highly conserved CDK family is notoriously difficult using traditional reversible ATP-competitive inhibitors.

Structural biology has revealed that CDK12 possesses a unique, remote cysteine residue (Cys1039 ) located on a C-terminal extension outside the canonical kinase domain[2],[4]. 1-AP3C is extensively utilized in patent literature (e.g., WO2019058132A1, US11186576B2) to synthesize inhibitors that exploit this structural anomaly[5],[6].

Mechanism of Action

When a drug containing the 1-AP3C module enters the CDK12 active site, the core heterocycle (e.g., a pyrrolopyridine or pyrazolo[1,5-a]pyrimidine) anchors into the ATP-binding pocket[5],[6]. The pyrrolidine linker directs the acrylamide warhead toward Cys1039. A thia-Michael addition occurs, forming an irreversible covalent thioether adduct[2],[7].

G Core Core Scaffold (ATP Pocket Binder) Linker Pyrrolidine-3-carboxylic acid (Rigid Vector) Core->Linker Warhead Acrylamide Group (Michael Acceptor) Linker->Warhead Target CDK12 Cys1039 (Nucleophilic Thiol) Warhead->Target Thia-Michael Addition Adduct Covalent Thioether Adduct (Irreversible Inhibition) Warhead->Adduct Target->Adduct

Mechanism of targeted covalent inhibition via thia-Michael addition to CDK12 Cys1039.

Synthetic Methodologies & Bioconjugation Protocols

The integration of 1-AP3C into a complex drug scaffold requires highly controlled amide coupling conditions. Because the acrylamide moiety is susceptible to unwanted polymerization or premature Michael addition under harsh basic or nucleophilic conditions, mild coupling reagents are mandatory[6].

Workflow Visualization

Workflow Step1 1. Carboxylic Acid Activation (1-AP3C + HATU + DIPEA) Step2 2. Active Ester Formation (OAt-Ester Intermediate) Step1->Step2 Step3 3. Amine Coupling (Addition of Core Scaffold) Step2->Step3 Step4 4. Purification (Prep-HPLC / Flash LC) Step3->Step4

Step-by-step synthetic workflow for HATU-mediated amide coupling of 1-AP3C.
Step-by-Step Amide Coupling Protocol

This protocol outlines the optimal conditions for coupling 1-AP3C to a primary or secondary amine on a kinase core scaffold, utilizing HATU as the coupling agent[6].

Reagents:

  • 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (1.2 equivalents)

  • Core Scaffold Amine (1.0 equivalent)

  • HATU (1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology & Causality:

  • Preparation: Dissolve 1-AP3C (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive active ester intermediate back to the carboxylic acid.

  • Activation: Cool the solution to 0°C. Add HATU (1.5 eq) followed dropwise by DIPEA (3.0 eq). Stir for 15 minutes.

    • Causality: HATU is selected over traditional EDC/HOBt because it generates a 7-azabenzotriazole (OAt) ester, which is exceptionally reactive and necessary for sterically hindered amines. DIPEA acts as a non-nucleophilic base, deprotonating the carboxylic acid without attacking the acrylamide warhead. The 0°C temperature controls the exothermic activation and prevents acrylamide degradation.

  • Coupling: Add the Core Scaffold Amine (1.0 eq) to the activated mixture. Gradually warm the reaction to room temperature (RT) and stir for 2 to 4 hours.

    • Causality: Warming to RT accelerates the aminolysis of the OAt ester, driving the formation of the stable amide bond.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via reverse-phase Prep-HPLC or silica gel flash chromatography.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized Targeted Covalent Inhibitor (TCI), the protocol must act as a self-validating system. The following analytical cascade is required to confirm both structural integrity and functional mechanism:

  • Small Molecule Verification (LC-MS & NMR):

    • Confirm the exact mass of the coupled product using High-Resolution Mass Spectrometry (HRMS).

    • Use ¹H-NMR to verify the presence of the acrylamide vinylic protons (typically appearing as distinct doublets/multiplets between

      
       5.6 and 6.5 ppm), ensuring the warhead survived the coupling conditions intact.
      
  • Intact Protein Mass Spectrometry (Target Engagement):

    • Incubate the purified TCI with recombinant CDK12 kinase domain (or the specific target kinase) for 1-2 hours[2],[7].

    • Analyze via intact LC-MS. A mass shift equal to the exact molecular weight of the inhibitor confirms a 1:1 covalent stoichiometry, validating the self-limiting nature of the warhead[7].

  • Peptide Mapping (LC-MS/MS):

    • Following GluC or trypsin digestion of the labeled protein, analyze the fragments via tandem mass spectrometry[7].

    • Identify the modified peptide fragment to confirm absolute regioselectivity for the target residue (e.g., Cys1039 in CDK12), ensuring no off-target labeling of other surface-exposed cysteines[3],[7].

References

Sources

Beyond the Warhead: Strategic Applications of 1-(Prop-2-enoyl)pyrrolidine-3-carboxylic Acid in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals

Executive Summary & Structural Rationale

The renaissance of covalent drug discovery has shifted the paradigm from avoiding reactive electrophiles to rationally designing Targeted Covalent Inhibitors (TCIs). At the forefront of this movement is the utilization of bifunctional covalent fragments. 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (also known as N-acryloylpyrrolidine-3-carboxylic acid) represents a highly privileged scaffold in modern chemoproteomics and Fragment-Based Drug Discovery (FBDD).

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a modular vector system. Its architecture is defined by three critical domains, each serving a distinct mechanistic purpose:

  • The Acrylamide Warhead (Prop-2-enoyl group): A mildly reactive Michael acceptor. Unlike highly reactive chloroacetamides that indiscriminately alkylate the proteome, acrylamides require binding-induced proximity to overcome the activation energy barrier for covalent bond formation with nucleophilic thiols (cysteine residues) .

  • The Pyrrolidine Core: A conformationally restricted spacer. By limiting the degrees of rotational freedom compared to linear aliphatic chains, the pyrrolidine ring minimizes the entropic penalty upon binding, thereby enhancing the initial non-covalent affinity (

    
    ).
    
  • The Carboxylic Acid Handle: A versatile synthetic anchor. It serves as a handle for high-throughput amide coupling to generate diverse fragment libraries, or as an attachment point for linkers in the design of covalent PROTACs.

Kinetics E Target [E] EI Complex [E·I] E->EI k_on I Fragment [I] I->EI k_on EI->E k_off EI_cov Adduct [E-I] EI->EI_cov k_inact

Two-step kinetic model of targeted covalent inhibition.

Core Research Area 1: Covalent Fragment-Based Drug Discovery (CFBDD)

In traditional FBDD, low-molecular-weight compounds are screened for weak, non-covalent interactions. However, covalent fragments containing the acrylamide moiety bypass the sensitivity limits of traditional biophysical assays because the irreversible step (


) drives the equilibrium toward the formation of the covalent adduct (

).

By utilizing 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid as a core building block, researchers can rapidly synthesize libraries of hundreds of electrophilic fragments. The carboxylic acid is reacted with diverse primary and secondary amines, exploring the chemical space around a target's ligandable cysteine.

Self-Validating Protocol: High-Throughput Synthesis & Intact MS Screening

To ensure scientific integrity, a screening protocol must be self-validating. We employ Intact Protein LC-MS because it directly measures the mass shift corresponding to the covalent adduct, eliminating false positives common in fluorescence-based biochemical assays.

Step 1: Library Generation via Amide Coupling

  • Causality: We utilize HATU and DIPEA in anhydrous DMF rather than EDC/NHS. HATU provides superior coupling kinetics for sterically hindered amines, ensuring high conversion rates and minimizing unreacted acrylamide starting material, which could act as a promiscuous electrophile in downstream assays.

  • Action: React 100 mM 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid with 120 mM diverse amines, 150 mM HATU, and 300 mM DIPEA. Purify via preparative HPLC.

Step 2: Intact Protein LC-MS Target Engagement

  • Causality: The assay buffer utilizes HEPES (pH 7.4) rather than Tris. Tris contains a primary amine that can slowly react with Michael acceptors over extended incubations, artificially depleting the active fragment concentration.

  • Action: Incubate 2 µM of the recombinant target protein with 50 µM of the purified fragment for 2 hours at room temperature.

  • Internal Control (Self-Validation): Run a parallel incubation using a propionamide analog (where the double bond of the acrylamide is reduced). The propionamide cannot undergo Michael addition. If mass-shifting occurs with the propionamide, the binding is non-specific or an artifact of the ionization process, invalidating the hit.

Core Research Area 2: Chemoproteomics and isoTOP-ABPP

Beyond isolated recombinant proteins, 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid is a powerful chemical probe for interrogating the "ligandable cysteinome" in live cells. Activity-Based Protein Profiling (ABPP) utilizes competitive binding to identify which cysteines across the proteome are engaged by the fragment .

In isotopic tandem orthogonal proteolysis-ABPP (isoTOP-ABPP), cells are treated with the covalent fragment, which alkylates susceptible cysteines. A broad-spectrum alkyne-functionalized iodoacetamide (IA-alkyne) probe is then added to label all remaining unreacted cysteines.

ABPP A Live Cells B Fragment Treatment A->B C IA-Alkyne Labeling B->C D CuAAC Click Biotin Tag C->D E Trypsin Digestion D->E F LC-MS/MS E->F

Competitive isoTOP-ABPP workflow for mapping ligandable cysteines.

By comparing the MS signal of the fragment-treated sample against a DMSO control, researchers can pinpoint exactly which cysteine residues on which proteins were covalently modified by the pyrrolidine-acrylamide fragment. This approach has successfully mapped thousands of reactive sites, uncovering novel allosteric pockets in previously "undruggable" targets like transcription factors and scaffold proteins .

Core Research Area 3: Covalent PROTACs

Targeted Protein Degradation (TPD) via Proteolysis-Targeting Chimeras (PROTACs) typically relies on high-affinity, non-covalent binders. However, for targets lacking deep hydrophobic pockets, achieving the necessary affinity (


) is challenging.

By utilizing 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, researchers can design Covalent PROTACs . The carboxylic acid is coupled to a PEG or alkyl linker terminating in an E3 ligase binder (e.g., Pomalidomide for CRBN, or VH032 for VHL). The acrylamide warhead irreversibly binds the target protein, forcing the formation of the ternary complex (Target-PROTAC-E3 Ligase) regardless of the initial non-covalent equilibrium .

Quantitative Comparison: Non-Covalent vs. Covalent PROTACs
ParameterNon-Covalent PROTACsIrreversible Covalent PROTACs
Binding Kinetics Equilibrium-driven (

)
Kinetically-driven (

)
Ternary Complex Transient, highly dependent on cooperativity (

)
Stable, locked complex post-covalent bond formation
Catalytic Turnover High (One PROTAC degrades multiple targets)Single-turnover (PROTAC is consumed with the target)
Hook Effect Pronounced at high concentrationsNegligible (covalent bond prevents binary complex competition)
Target Residence Time Variable, dependent on

Infinite (covalent), dictated by protein half-life

Causality in Design: While covalent PROTACs sacrifice the catalytic turnover inherent to traditional PROTACs, they completely bypass the "Hook Effect" (where high PROTAC concentrations saturate both the target and the E3 ligase independently, preventing ternary complex formation). This makes acrylamide-based PROTACs exceptionally potent for rapid degradation of shallow-pocket targets.

Intrinsic Reactivity Profiling: The GSH Half-Life Assay

A fundamental rule of covalent drug discovery is that the warhead must not be too reactive, lest it cause systemic toxicity via off-target alkylation of abundant cellular nucleophiles like Glutathione (GSH). We must validate the intrinsic reactivity of the 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid derivatives.

Self-Validating Protocol: NMR-Based GSH Reactivity Assay
  • Causality: We use a massive stoichiometric excess of GSH (100-fold) relative to the fragment. This pseudo-first-order kinetic setup ensures that the concentration of GSH remains effectively constant, allowing the reaction rate to be solely dependent on the fragment concentration. This simplifies the mathematical derivation of the half-life (

    
    ).
    
  • Step 1: Prepare a 100 mM solution of GSH in Potassium Phosphate buffer (pH 7.4, 10% D2O for NMR locking).

  • Step 2: Prepare a 1 mM stock of the synthesized fragment in DMSO-d6.

  • Step 3: Mix the fragment into the GSH solution (Final concentrations: 10 mM GSH, 0.1 mM Fragment).

  • Step 4: Monitor the disappearance of the acrylamide vinylic proton signals (

    
     ppm) via 1H-NMR at regular intervals over 24 hours at 37°C.
    
  • Validation: Plot

    
     versus time. A linear decay confirms pseudo-first-order kinetics. An ideal targeted covalent fragment should exhibit a GSH half-life (
    
    
    
    ) of >12 hours, ensuring that in vivo target engagement is driven by specific pocket recognition (
    
    
    ) rather than indiscriminate electrophilicity.

Conclusion

1-(Prop-2-enoyl)pyrrolidine-3-carboxylic acid is a master key in the modern chemical biologist's toolkit. By elegantly combining the cysteine-trapping capability of an acrylamide, the conformational rigidity of a pyrrolidine ring, and the synthetic tractability of a carboxylic acid, it serves as the ideal starting point for CFBDD, chemoproteomic probe generation, and the next generation of covalent PROTACs. Success in these domains relies heavily on rigorous, self-validating kinetic and mass-spectrometry workflows to ensure that covalent engagement is both specific and therapeutically relevant.

References

  • Chemoproteomic methods for covalent drug discovery Source: PubMed Central (PMC) / NIH URL:[Link]

  • Fragment-based covalent ligand discovery Source: PubMed Central (PMC) / NIH URL:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI Pharmaceuticals URL:[Link]

  • Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic Source: PubMed Central (PMC) / NIH URL:[Link]

Methodological & Application

Application Note: 1-(Prop-2-enoyl)pyrrolidine-3-carboxylic Acid in Targeted Covalent Inhibitor (TCI) Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized precision oncology and infectious disease therapeutics. At the core of this paradigm is the strategic selection of electrophilic "warheads" that balance intrinsic reactivity with target-specific geometry. 1-(Prop-2-enoyl)pyrrolidine-3-carboxylic acid (CAS: 1342552-04-8), also known as 1-acryloylpyrrolidine-3-carboxylic acid, has emerged as a premier bifunctional building block for covalent drug discovery [1].

This molecule features a Michael acceptor (acrylamide) coupled to a conformationally restricted pyrrolidine ring, terminating in a carboxylic acid. The structural causality is deliberate: the pyrrolidine ring restricts the rotational degrees of freedom, reducing the entropic penalty upon target binding and precisely vectoring the acrylamide toward active-site nucleophiles (predominantly cysteine sulfhydryls). Simultaneously, the C3-carboxylic acid provides a versatile, high-yielding synthetic handle for amide coupling to diverse recognition scaffolds [2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and downstream pharmacokinetic environments.

Table 1: Quantitative Chemical Properties [3]

PropertyValueMechanistic Implication
Molecular Formula C₈H₁₁NO₃Low molecular weight (169.18 g/mol ) ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 169.18 g/mol Preserves ligand efficiency when coupled to larger recognition scaffolds.
TPSA 57.61 ŲExcellent membrane permeability profile; leaves room for scaffold polarity.
LogP (Predicted) ~0.1 - 0.5Highly hydrophilic, requiring lipophilic recognition scaffolds for oral bioavailability.
Electrophile Type AcrylamideMild Michael acceptor; highly selective for Cys over Ser/Thr/Tyr nucleophiles.

Mechanistic Rationale & Pathway Integration

The integration of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid into a TCI framework follows a distinct logical progression. The recognition scaffold drives non-covalent affinity (Kd), placing the warhead in close proximity to the target cysteine. This proximity effect dramatically increases the local concentration of the electrophile, driving the irreversible Michael addition.

A prominent application of this warhead is in the inhibition of Cyclin-Dependent Kinase 12 (CDK12) [1]. By covalently modifying Cys1039 in CDK12, the TCI disrupts the phosphorylation of RNA Polymerase II, leading to the downregulation of DNA Damage Response (DDR) genes. This mechanism induces synthetic lethality in tumors resistant to PARP inhibitors.

Pathway TCI CDK12-Targeted TCI CDK12 CDK12 / Cyclin K TCI->CDK12 Covalent Blockade RNAPII RNA Polymerase II CTD CDK12->RNAPII Phosphorylation (Inhibited) DDR DDR Gene Transcription RNAPII->DDR Downregulated HR Homologous Recombination DDR->HR Impaired PARPi PARP Inhibitor Resistance HR->PARPi Reverses CellDeath Synthetic Lethality PARPi->CellDeath Sensitization

Caption: CDK12 inhibition by covalent targeting disrupts DDR transcription, inducing synthetic lethality.

Experimental Protocols

The following protocols establish a self-validating system for synthesizing a TCI using this building block and subsequently verifying its electrophilic integrity.

Protocol 1: Amide Coupling Synthesis of the TCI Workflow

This protocol details the attachment of the warhead to a primary/secondary amine recognition scaffold.

Causality of Reagents:

  • HATU is selected over EDC/HOBt due to its superior kinetics in forming the 7-azabenzotriazole active ester, which is critical when dealing with sterically hindered secondary cyclic systems.

  • DIPEA (N,N-Diisopropylethylamine) is utilized because its steric bulk prevents it from acting as a competing nucleophile against the acrylamide warhead, a common failure point when using less hindered bases like TEA.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask purged with N₂, dissolve 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath to suppress spontaneous polymerization of the acrylamide.

  • Ester Formation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0 °C for 15 minutes. The solution will transition to a pale yellow, indicating the formation of the active ester.

  • Coupling: Dropwise, add the target-specific amine scaffold (1.0 eq) dissolved in minimal anhydrous DMF. Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to hydrolyze unreacted active esters. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

  • Self-Validation (QC): Dry over Na₂SO₄, concentrate, and purify via flash chromatography. Validate the product via ¹H-NMR. Critical Checkpoint: Confirm the presence of the acrylamide protons (characteristic doublet of doublets at ~5.6–6.5 ppm). Loss of these peaks indicates unwanted Michael addition during synthesis.

Workflow A 1-Acryloylpyrrolidine- 3-carboxylic acid C Amide Coupling (HATU, DIPEA) A->C B Target-Specific Amine Scaffold B->C D Targeted Covalent Inhibitor (TCI) C->D Purification F Michael Addition (Cys-SH Attack) D->F Non-covalent Binding E Target Protein (e.g. CDK12) E->F Proximity Effect G Irreversible Inhibition F->G

Caption: Workflow of TCI generation using 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid and target engagement.

Protocol 2: Intrinsic Reactivity Profiling (GSH Assay)

A successful TCI must balance reactivity. If the acrylamide is too reactive, it will be scavenged by off-target proteins or serum glutathione (GSH), causing toxicity. If it is too inert, it will fail to covalently engage the target.

Causality of Assay Design: Measuring the half-life (


) of the TCI in the presence of a physiological concentration of GSH (5 mM) via LC-MS allows researchers to quantify the intrinsic electrophilicity of the warhead independently of its non-covalent binding affinity.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the synthesized TCI in DMSO. Prepare a fresh 5 mM solution of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: In a 1.5 mL Eppendorf tube, mix 990 µL of the GSH solution with 10 µL of the TCI stock (Final TCI concentration = 100 µM). Incubate at 37 °C in a thermomixer (600 rpm).

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding it to 50 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., labetalol). Causality: The cold ACN drastically lowers the dielectric constant of the solvent and freezes the reaction kinetics, preventing further Michael addition during the LC-MS queue.

  • Quantification: Centrifuge at 14,000 x g for 10 min to pellet any precipitated salts. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the disappearance of the parent TCI mass.

  • Self-Validation (Data Integrity): Plot

    
     versus time. A highly linear fit (
    
    
    
    ) confirms pseudo-first-order kinetics, validating that the assay conditions were properly maintained.

Table 2: Comparative GSH Half-life (


) Benchmarks for TCI Warheads 
Warhead TypeTypical GSH

Clinical Implication
Unsubstituted Acrylamide 10 – 24 hoursOptimal balance; relies heavily on target proximity effect.
Pyrrolidine-Acrylamide (Subject) 8 – 18 hoursConformationally tuned; excellent stability in plasma.
Chloroacetamide < 1 hourHighly reactive; high risk of off-target toxicity and GSH scavenging.
Vinyl Sulfonamide > 48 hoursHighly inert; requires extremely strong non-covalent affinity to react.

References

  • Title: Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors Source: US Patent 11186576B2 URL
  • Source: World Intellectual Property Organization (WO2019118719A1)

Application Note: Utilizing 1-(Prop-2-enoyl)pyrrolidine-3-carboxylic Acid in Targeted Covalent Inhibitor (TCI) Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Targeted Covalent Inhibitors (TCIs) has fundamentally reshaped modern drug discovery, offering prolonged duration of action, high biochemical efficiency, and the ability to target shallow binding pockets [1]. A critical component of TCI design is the selection of the electrophilic "warhead" and its linker.

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (also known as 1-acryloylpyrrolidine-3-carboxylic acid) is a highly specialized, bifunctional building block used to engineer cysteine-directed TCIs.

  • The Warhead: The N1-acryloyl group serves as a Michael acceptor, tuned for selective nucleophilic attack by the thiolate of a target cysteine.

  • The Linker (Expertise & Causality): Unlike flexible aliphatic linkers (e.g., linear alkyl chains) that suffer from high entropic penalties upon binding and can adopt multiple conformations leading to off-target reactivity, the pyrrolidine ring acts as a rigid vector. By coupling the C3-carboxylic acid to a target-binding scaffold (the recognition element), the acryloyl group is projected into a highly restricted conformational space. This precise geometry enhances the rate of covalent bond formation (

    
    ) while minimizing non-specific interactions—a strategy successfully employed in the development of selective kinase inhibitors, such as those targeting CDK12  [2].
    

Experimental Workflows & Visualizations

TCI_Synthesis A Recognition Scaffold (Amine-functionalized) C Amide Coupling (HATU, DIPEA, DMF) A->C B 1-(prop-2-enoyl)pyrrolidine- 3-carboxylic acid B->C D QC: LC-MS & NMR (Self-Validation) C->D Crude Product E Validated TCI D->E Pure Adduct

Workflow for synthesizing a TCI using the pyrrolidine-3-carboxylic acid warhead.

Step-by-Step Methodologies

Protocol 1: Chemical Incorporation via Amide Coupling

To convert a reversible binding scaffold into a TCI, the carboxylic acid of the pyrrolidine building block must be coupled to a primary or secondary amine on the scaffold.

Causality of Reagents: HATU is selected over standard EDC/NHS coupling because the HOAt ester intermediate generated by HATU is highly efficient at overcoming the steric hindrance often associated with secondary amines and the rigid pyrrolidine ring.

Procedure:

  • Activation: Dissolve 1.2 equivalents of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid and 1.5 equivalents of HATU in anhydrous DMF (0.1 M). Stir at 0°C for 15 minutes.

  • Coupling: Add 1.0 equivalent of the amine-functionalized recognition scaffold, followed by 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Extract: Quench the reaction with saturated aqueous

    
    . Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Self-Validating System (QC):

  • LC-MS: The mass spectrum must show an

    
     peak corresponding to the mass of the scaffold plus 151 Da  (the mass of the warhead minus water).
    
  • 
    H NMR:  Validation is incomplete without confirming the integrity of the acrylamide. Look for three distinct multiplets between 5.6 ppm and 6.5 ppm , corresponding to the terminal alkene protons. If these are absent, the Michael acceptor has polymerized or degraded.
    
Protocol 2: Intact Protein MS for Target Engagement

Once synthesized, the TCI must be validated for specific covalent engagement with the target protein [3].

Procedure:

  • Incubation: Dilute recombinant target protein (Wild-Type) to 2 µM in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Add the synthesized TCI to a final concentration of 20 µM (10x excess).

  • Reaction Time: Incubate the mixture at room temperature for 1 to 4 hours.

  • Desalting: Remove excess unreacted inhibitor using a Zeba spin desalting column (7K MWCO) pre-equilibrated with LC-MS grade water containing 0.1% formic acid.

  • MS Analysis: Analyze the desalted protein via LC-ESI-TOF mass spectrometry. Deconvolute the raw multiply-charged spectra using MaxEnt1 or similar software to obtain the intact mass.

Self-Validating System (Specificity Control): Run a parallel incubation using a Cys-to-Ser mutant of the target protein. A successful TCI will shift the mass of the Wild-Type protein by the exact mass of the inhibitor. If the Cys-to-Ser mutant also shows a mass shift, the inhibitor is non-specifically labeling other nucleophiles (e.g., Lysine or Histidine), invalidating the compound's selectivity profile.

Biochemical Evaluation of Covalent Kinetics

Kinetic_Mech E Enzyme (E) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (I) I->EI EI->E k_off EI_cov Covalent Complex (E-I) EI->EI_cov k_inact

Two-step kinetic mechanism of targeted covalent inhibition via Michael addition.

Protocol 3: Determination of

Standard


 values are time-dependent for covalent inhibitors and are therefore insufficient. The gold standard metric is 

, which accounts for both reversible binding affinity (

) and the rate of covalent bond formation (

).

Procedure:

  • Assay Setup: Prepare a continuous-read enzymatic assay (e.g., a fluorogenic substrate assay).

  • Inhibitor Titration: Pre-incubate the enzyme with varying concentrations of the TCI (ranging from

    
     to 
    
    
    
    ) for various time points (0, 10, 20, 30, 60 minutes).
  • Initiation: Add the substrate to initiate the reaction and measure the initial velocity (

    
    ).
    
  • Data Extraction: Calculate the observed rate of inactivation (

    
    ) for each inhibitor concentration by fitting the decay of enzyme activity to a first-order exponential equation.
    

Self-Validating System (Kinetic Logic): Plot


 against the inhibitor concentration 

.
  • Valid Result: The curve must be hyperbolic , indicating that the reaction proceeds through a reversible

    
     complex before covalent bond formation (saturation kinetics).
    
  • Invalid Result: If the plot is strictly linear , it indicates a non-specific, collision-driven chemical reaction rather than targeted affinity-driven inhibition.

Quantitative Data Interpretation

To assist in validation, the following table summarizes the expected quantitative parameters when successfully utilizing the pyrrolidine-3-carboxylic acid warhead in a TCI workflow.

ParameterDescriptionExpected Value / RangeValidation Check
Mass Shift (

Da)
Change in intact protein mass upon TCI binding.

Must be

Da for Cys-to-Ser mutant control.

(nM)
Reversible binding affinity of the scaffold.

Dictated by the recognition scaffold's fit in the pocket.

(s

)
Maximum rate of covalent inactivation.

Dependent on the precise vector of the pyrrolidine ring.

(M

s

)
Overall covalent efficiency.

Hyperbolic saturation must be observed in

vs

plot.

References

  • The resurgence of covalent drugs. Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. Nature Reviews Drug Discovery. [Link] [1]

  • Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors. Gao, Y., et al. Cell Chemical Biology.[Link][2]

  • Covalent Modifiers: An Orthogonal Approach to Drug Design. Potashman, M. H., & Duggan, M. E. Journal of Medicinal Chemistry.[Link] [3]

Application Note: Synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (also known as N-acryloylpyrrolidine-3-carboxylic acid), a critical covalent warhead intermediate used in fragment-based drug discovery (FBDD) and the development of targeted covalent inhibitors (TCIs).

The protocol prioritizes a modified Schotten-Baumann acylation , selected for its robustness in handling zwitterionic amino acid starting materials without requiring transient silyl protection. This method ensures high regioselectivity for the secondary amine over the carboxylic acid, minimizing oligomerization risks inherent to acryloyl moieties.

Key Chemical Data
PropertySpecification
Target Molecule 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid
CAS Number 1803589-21-2 (Generic/Racemic)
Molecular Formula C₈H₁₁NO₃
Molecular Weight 169.18 g/mol
Solubility Soluble in DMSO, Methanol, Water; Moderately soluble in EtOAc/DCM
Storage -20°C (Hygroscopic, Polymerization risk)

Strategic Route Analysis

Route A: Direct Schotten-Baumann Acylation (Recommended)

This route utilizes a biphasic system (Water/Acetone) with inorganic base control.

  • Mechanism: The base (NaOH) deprotonates the carboxylic acid (

    
    ) and the ammonium (
    
    
    
    ). The resulting free amine reacts rapidly with acryloyl chloride.
  • Why this route? It avoids the solubility issues of zwitterionic starting materials in organic solvents and eliminates the need for protection/deprotection steps required in ester-based routes.

Route B: Silyl-Modified Anhydrous Acylation (Alternative)

Uses TMSCl to transiently protect the acid and solubilize the amine in DCM.

  • Use Case: Recommended only if the product is difficult to extract from the aqueous phase or if anhydrous conditions are strictly required for downstream steps.

Detailed Experimental Protocol

Materials & Reagents[1][2]
  • Starting Material: Pyrrolidine-3-carboxylic acid (or its HCl salt).[1] Note: Ensure stereochemical purity (R or S) if a chiral target is required.

  • Reagent: Acryloyl chloride (Freshly distilled or high purity).

  • Base: Sodium Hydroxide (NaOH), 4M aqueous solution.

  • Solvent: Acetone (HPLC grade), Water (Deionized).

  • Stabilizer: 4-Methoxyphenol (MEHQ) (Optional, to prevent polymerization during workup).

  • Acid: Hydrochloric acid (HCl), 2M and 6M.

Step-by-Step Methodology (Schotten-Baumann)
Step 1: Dissolution and Deprotonation [2]
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Charge the flask with Pyrrolidine-3-carboxylic acid (5.0 g, 43.4 mmol).

  • Add Water (25 mL) and stir.

  • Cool the mixture to 0°C using an ice/salt bath.

  • Add 4M NaOH (22 mL, ~88 mmol, 2.05 equiv) dropwise.

    • Critical Control Point: The solution must become homogeneous. The first equivalent neutralizes the carboxylic acid (or HCl salt), and the second deprotonates the amine. Check pH; it should be >11.

  • Add Acetone (25 mL) to the reaction mixture to improve the solubility of the acyl chloride intermediate.

Step 2: Controlled Acylation
  • Dilute Acryloyl chloride (3.9 mL, 47.7 mmol, 1.1 equiv) in Acetone (10 mL) in the dropping funnel.

  • Add the acryloyl chloride solution dropwise over 30–45 minutes, maintaining the internal temperature below 5°C .

    • Simultaneous Addition (Optional but Recommended): If the pH drops below 9 during addition, simultaneous addition of extra NaOH is required to maintain basicity. The amine must remain deprotonated to react.

  • After addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

Step 3: Workup and Isolation
  • Quench: Cool the mixture back to 0°C.

  • Acidification: Carefully acidify the mixture to pH ~2.0 using 6M HCl .

    • Observation: The product may begin to precipitate as a white solid or oil.

  • Extraction:

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

    • Note: If the product is highly polar and remains in water, saturate the aqueous phase with NaCl (brine) and use DCM:Isopropanol (3:1) for extraction.

  • Drying: Combine organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄ .

  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at <30°C. Caution: High heat can induce polymerization.

  • Purification:

    • The crude residue is often sufficiently pure (>95%).

    • If necessary, recrystallize from EtOAc/Hexanes or triturate with Diethyl Ether .

Process Visualization

Synthetic Pathway & Workup Logic

SynthesisProtocol Start Start: Pyrrolidine-3-COOH (Zwitterion/HCl Salt) BaseAdd Add NaOH (2.0 eq) Solvent: H2O/Acetone Temp: 0°C Start->BaseAdd Activated Intermediate: Sodium Pyrrolidine-3-carboxylate (Free Amine) BaseAdd->Activated Deprotonation Acylation Add Acryloyl Chloride (1.1 eq) Maintain pH > 9 Temp: < 5°C Activated->Acylation Reaction Reaction Mixture: N-Acryloyl Product (Na Salt) + NaCl Acylation->Reaction Schotten-Baumann Acidification Acidify with HCl to pH 2 (Converts Carboxylate to Acid) Reaction->Acidification Extraction Extract with EtOAc (or DCM/iPrOH) Acidification->Extraction Final Final Product: 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid Extraction->Final Evaporation & Drying

Caption: Step-by-step logic flow for the Schotten-Baumann synthesis of the target acrylamide.

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

TechniqueExpected Signal / CriteriaInterpretation
¹H NMR (DMSO-d₆) δ 6.5 - 6.1 ppm (m, 2H) Characteristic vinyl protons (acryloyl group).
δ 5.7 ppm (dd, 1H) Terminal vinyl proton.
δ 12.5 ppm (s, 1H) Carboxylic acid proton (broad, exchangeable).
LC-MS (ESI) [M+H]⁺ = 170.2 Confirms molecular weight (169.18 + 1).
HPLC Purity > 95% (210 nm) Check for absence of starting material (non-UV active) and oligomers.

Safety & Troubleshooting

Hazard Management
  • Acryloyl Chloride: Potent lachrymator and toxic by inhalation. MUST be handled in a fume hood. Hydrolyzes rapidly to release HCl.

  • Polymerization: The product contains a Michael acceptor. Avoid storing in solution for extended periods. Store solid at -20°C.

Troubleshooting Guide
  • Issue: Low Yield / Product remains in aqueous phase.

    • Root Cause:[3][4][5] High water solubility of the carboxylic acid product.

    • Solution: Saturate the aqueous layer with NaCl (salting out) before extraction. Use a more polar organic solvent system like DCM:Isopropanol (3:1).

  • Issue: Oligomerization observed (gumming).

    • Root Cause:[3][4][5] Reaction temperature too high or concentrated too vigorously.

    • Solution: Keep reaction < 5°C. Add a radical inhibitor (MEHQ, 50 ppm) to the extraction solvent.

References

  • Schotten-Baumann Reaction Conditions

    • Grokipedia. Schotten–Baumann reaction. Available at: [Link]

    • Byju's. Schotten Baumann Reaction Mechanism. Available at: [Link]

  • Google Patents. Method of preparing N-acryloyl-alpha-amino acids (US4694103A).
  • Physical Properties & Safety

Sources

Application Notes and Protocols: 1-(prop-2-enoyl)pyrrolidine-3-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors (TCIs) has re-emerged as a powerful modality for achieving high potency, prolonged target engagement, and enhanced selectivity.[1][2][3] The molecule at the center of this guide, 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, represents a prototypical covalent fragment, wedding a well-validated electrophilic "warhead" with a privileged structural scaffold. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols involving this compound in the pursuit of novel therapeutics.

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid is composed of two key moieties:

  • The Acrylamide Warhead: The prop-2-enoyl group, commonly known as an acrylamide, is one of the most widely utilized warheads in the design of covalent inhibitors.[4][5][6] It acts as a Michael acceptor, forming a stable, irreversible covalent bond primarily with the thiol group of cysteine residues within a protein's binding site.[4][7] This targeted bond formation can lead to sustained inhibition of the protein's function. Numerous FDA-approved kinase inhibitors leverage the acrylamide moiety for their therapeutic effect.[3][4]

  • The Pyrrolidine-3-carboxylic Acid Scaffold: The pyrrolidine ring is a versatile and valuable building block in medicinal chemistry, recognized for its presence in a multitude of natural products and synthetic drugs.[8][9][10][11] As a chiral, cyclic amino acid derivative, it provides a rigid, three-dimensional structure that can be exploited for stereoselective interactions with biological targets.[8][10][12] The presence of both a secondary amine and a carboxylic acid provides synthetic handles for further chemical elaboration, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.[10][13] Pyrrolidine-3-carboxylic acid derivatives have found applications as enzyme inhibitors and receptor antagonists.[14][15][16]

The combination of these two components positions 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid as a valuable tool in fragment-based drug discovery (FBDD) aimed at identifying and validating novel drug targets, particularly those with a suitably positioned, accessible cysteine residue.[7][17]

Core Applications in Drug Discovery

The primary application of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid is as a covalent fragment for the discovery of novel drug candidates. Its utility spans several key stages of the early drug discovery pipeline.

Covalent Fragment Screening for Hit Identification

As a small, reactive molecule, 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid is an ideal candidate for inclusion in covalent fragment libraries.[17][18] The objective of a covalent fragment screen is to identify small molecules that form a covalent bond with the target protein, thereby providing a starting point for the development of more potent and selective inhibitors.[19][20]

Causality Behind Experimental Choices: The initial screen aims to detect the formation of a covalent adduct between the fragment and the target protein. High-throughput mass spectrometry is often the method of choice due to its sensitivity and direct measurement of the mass change upon fragment binding.[17][20] This provides a clear and unambiguous signal for a covalent binding event.

Target Validation and Druggability Assessment

The identification of a covalent "hit" with 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid can serve as a crucial first step in validating a protein as a druggable target. The ability to covalently modify a protein demonstrates the presence of an accessible and reactive nucleophilic residue (likely a cysteine) that can be exploited for therapeutic intervention. This is particularly valuable for challenging targets previously considered "undruggable."[7][21]

Elucidation of Structure-Activity Relationships (SAR)

Once a hit is identified, the pyrrolidine-3-carboxylic acid scaffold provides a robust platform for synthetic elaboration to build out structure-activity relationships. The carboxylic acid and the pyrrolidine ring itself can be modified to improve non-covalent binding affinity (Ki) and optimize the positioning of the acrylamide warhead for a more efficient covalent reaction (kinact).[7][16] This iterative process of chemical modification and biological testing is central to lead optimization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid in a drug discovery workflow.

Protocol 1: Covalent Fragment Screening using Intact Mass Spectrometry

Objective: To identify covalent binding of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid to a target protein.

Rationale: This protocol uses intact protein mass spectrometry to detect the increase in molecular weight of the target protein corresponding to the mass of the covalently bound fragment. This method is high-throughput and provides a direct readout of covalent modification.[20][22]

Materials:

  • Purified target protein of interest (at a concentration of 1-10 µM in a suitable buffer, e.g., PBS or HEPES).

  • 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (as a 10 mM stock solution in DMSO).

  • Control buffer (e.g., PBS or HEPES with a matching percentage of DMSO).

  • LC-MS system capable of intact protein analysis.

Procedure:

  • Sample Preparation:

    • In a microcentrifuge tube, combine the target protein with 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid to a final fragment concentration of 100-200 µM. A typical reaction volume is 20-50 µL.

    • Prepare a negative control sample containing the target protein and an equivalent volume of DMSO.

    • Incubate all samples at room temperature for a defined period (e.g., 1, 4, or 24 hours) to allow for the covalent reaction to proceed.

  • LC-MS Analysis:

    • Following incubation, quench the reaction by adding formic acid to a final concentration of 0.1%.

    • Inject the samples onto the LC-MS system. A reverse-phase column suitable for protein separation is typically used.

    • The mobile phases are generally water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Elute the protein using a gradient of increasing acetonitrile.

    • Acquire mass spectra in positive ion mode across a mass range appropriate for the target protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein in the fragment-treated sample to the DMSO control.

    • A mass shift equal to the molecular weight of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (169.17 g/mol ) indicates a single covalent binding event.

Data Presentation:

SampleIncubation Time (h)Expected Mass (Da)Observed Mass (Da)Mass Shift (Da)Covalent Adduct
Protein + DMSO450,000.050,000.5N/ANo
Protein + Fragment450,169.250,169.6169.1Yes
Protocol 2: Target Identification and Validation using Chemoproteomics

Objective: To identify the cellular targets of a derivatized 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid probe in a complex biological sample.

Rationale: This protocol adapts a common chemoproteomic workflow to identify the specific proteins that interact with the covalent fragment in a cellular context.[2][23] It involves creating a probe version of the fragment with a bioorthogonal handle (e.g., an alkyne), treating cells with this probe, and then using "click chemistry" to attach a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.[2][23]

Materials:

  • An alkyne-derivatized version of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (the "probe").

  • Cultured cells of interest.

  • Cell lysis buffer.

  • Azide-biotin tag.

  • Click chemistry reagents (copper(I) catalyst, ligand, reducing agent).

  • Streptavidin-coated beads.

  • Mass spectrometer for proteomic analysis.

Procedure:

  • Cell Treatment:

    • Treat cultured cells with the alkyne-probe at a suitable concentration for a specified time.

    • Include a vehicle control (DMSO) and a competition control where cells are pre-treated with the original, non-derivatized fragment before adding the probe.

  • Cell Lysis and Click Chemistry:

    • Harvest and lyse the cells to release cellular proteins.

    • Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction to attach the azide-biotin tag to the alkyne-probe-labeled proteins.[23]

  • Enrichment of Labeled Proteins:

    • Incubate the biotin-tagged lysate with streptavidin-coated beads to capture the labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides (e.g., with trypsin).

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis:

    • Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.

    • True targets should show reduced enrichment in the competition control sample.

Protocol 3: Determination of Covalent Inhibition Kinetics (kinact/KI)

Objective: To quantify the efficiency of covalent bond formation by determining the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate).

Rationale: The ratio kinact/KI is a measure of the potency of an irreversible inhibitor. This protocol uses a progress-curve method with an appropriate enzymatic assay to determine these values. This provides a quantitative measure of the inhibitor's efficiency, which is crucial for lead optimization.[18]

Materials:

  • Purified target enzyme.

  • Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

  • 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid at various concentrations.

  • Plate reader or spectrophotometer/fluorometer.

Procedure:

  • Assay Setup:

    • In a multi-well plate, set up reactions containing the enzyme and varying concentrations of the covalent inhibitor.

    • Include a no-inhibitor control.

    • Pre-incubate the enzyme and inhibitor for different time points.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (i.e., the formation of product) over time by measuring the signal (e.g., absorbance or fluorescence) at regular intervals.

  • Data Analysis:

    • For each inhibitor concentration, plot the observed reaction rate as a function of pre-incubation time.

    • The data should fit to a single exponential decay equation, from which an observed rate of inactivation (kobs) can be derived for each inhibitor concentration.

    • Plot the kobs values against the inhibitor concentration.

    • Fit this data to the following hyperbolic equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.

  • Calculate Potency:

    • The overall potency of the covalent inhibitor is expressed as the second-order rate constant, kinact/KI.

Visualizations

Experimental Workflow for Covalent Fragment Screening

Covalent_Fragment_Screening cluster_Screening Screening Phase cluster_Analysis Data Analysis Protein Purified Target Protein Incubation Incubation (Time Course) Protein->Incubation Fragment 1-(prop-2-enoyl)pyrrolidine- 3-carboxylic acid Fragment->Incubation MassSpec Intact Mass Spectrometry Incubation->MassSpec Deconvolution Spectral Deconvolution MassSpec->Deconvolution MassShift Mass Shift Analysis (Protein + 169 Da) Deconvolution->MassShift Hit Covalent Hit Identified MassShift->Hit Positive Result

Caption: Workflow for identifying covalent hits using mass spectrometry.

General Mechanism of Covalent Inhibition

Covalent_Inhibition_Mechanism E Target Protein (E) + Cysteine-SH EI_noncov E•I (Non-covalent Complex) E->EI_noncov k_on / k_off (Reversible Binding, K_I) I Inhibitor (I) (Acrylamide Fragment) I->EI_noncov EI_cov E-I (Covalent Adduct) EI_noncov->EI_cov k_inact (Irreversible Reaction)

Sources

Application Notes and Protocols for the Analysis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid is a molecule of interest in drug development and chemical research, integrating a reactive acryloyl group, a cyclic pyrrolidine core, and a carboxylic acid function. This unique combination of chemical features presents distinct analytical challenges. The acrylamide moiety is known for its potential reactivity and low-level detection requirements in various matrices, while the carboxylic acid group can exhibit poor retention in reversed-phase chromatography and lacks a strong chromophore for UV detection. The pyrrolidine ring, a common scaffold in pharmaceuticals, can also influence the molecule's ionization and fragmentation behavior in mass spectrometry.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for the quantification and characterization of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid. The methodologies detailed herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles for related chemical classes.

Analytical Strategy Overview

The analytical approach for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid must address its inherent chemical properties: high polarity, a weak UV chromophore, and the potential for complex fragmentation in mass spectrometry. The primary recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity, selectivity, and applicability to a wide range of sample matrices without the need for derivatization.[1][2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is presented as a viable alternative, particularly when coupled with a derivatization strategy to enhance detection.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Characterization Sample Sample Extraction Aqueous Extraction or Solid-Phase Extraction (SPE) Sample->Extraction Filtration Syringe Filtration (0.22 or 0.45 µm) Extraction->Filtration LC_MSMS Primary Method: LC-MS/MS Filtration->LC_MSMS Direct Analysis Derivatization Derivatization Filtration->Derivatization Optional for HPLC-UV Quantification Quantification LC_MSMS->Quantification Structural_Confirmation Structural Confirmation (NMR, FTIR, HRMS) LC_MSMS->Structural_Confirmation HPLC_UV Alternative Method: HPLC-UV HPLC_UV->Quantification Derivatization->HPLC_UV

Caption: Overall analytical workflow for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid.

Primary Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of acrylamide-containing compounds due to its superior sensitivity and specificity.[1] This technique is particularly advantageous as it often circumvents the need for chemical derivatization, simplifying sample preparation and reducing analytical variability.[2]

Protocol 1: LC-MS/MS Analysis

1. Sample Preparation:

  • Aqueous Samples (e.g., biological fluids, reaction mixtures):

    • Dilute the sample with an appropriate aqueous solution (e.g., 0.1% formic acid in water) to a concentration within the linear range of the instrument.

    • For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.[2] An Oasis HLB SPE cartridge can be effective for this purpose.[2]

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.

  • Solid Samples (e.g., powders, formulations):

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water, methanol, or acetonitrile).

    • Vortex or sonicate to ensure complete dissolution.

    • Proceed with dilution and filtration as described for aqueous samples.

2. Chromatographic Conditions:

The high polarity of the analyte makes retention on a standard C18 column challenging.[1] A column with enhanced polar retention capabilities is recommended.

ParameterRecommended Conditions
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or a polar-embedded reversed-phase column (e.g., C18 with polar endcapping)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analyte. A typical gradient might be: 0-1 min (95% B), 1-5 min (95% to 5% B), 5-7 min (5% B), 7-7.1 min (5% to 95% B), 7.1-10 min (95% B).
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for compounds containing a basic pyrrolidine nitrogen.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

ParameterRecommended Settings
Ionization ESI Positive
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Temp. 350 - 450 °C
MRM Transitions To be determined by infusing a standard solution of the analyte. The precursor ion will be the protonated molecule [M+H]⁺. Product ions will result from fragmentation of the precursor. A common fragmentation pathway for pyrrolidine-containing compounds involves the loss of the neutral pyrrolidine moiety.[3]

4. Causality Behind Experimental Choices:

  • HILIC or Polar-Embedded Column: Necessary to achieve adequate retention of the highly polar analyte, which would otherwise elute in the void volume of a standard C18 column.[1]

  • Formic Acid in Mobile Phase: Aids in the protonation of the analyte in the ESI source, leading to better ionization efficiency and signal intensity in positive ion mode.

  • MRM for Quantification: Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.[1]

Alternative Analytical Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Protocol 2: HPLC-UV with Pre-column Derivatization

1. Derivatization of the Carboxylic Acid:

This protocol utilizes a common derivatizing agent, such as a phenacyl bromide or a similar UV-absorbing or fluorescent tag, to label the carboxylic acid moiety.[7]

  • Sample Preparation: Prepare the sample containing 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid in an aprotic solvent like acetonitrile.

  • Reagent Addition: To the sample solution, add the derivatizing agent (e.g., phenacyl bromide) and a catalyst (e.g., a crown ether and potassium carbonate).[6]

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • Quenching and Dilution: After the reaction, cool the mixture and dilute with the mobile phase for HPLC analysis.

Derivatization_Workflow Analyte 1-(prop-2-enoyl)pyrrolidine- 3-carboxylic acid Reaction Heating (60-80°C) Analyte->Reaction Reagent Derivatizing Agent (e.g., Phenacyl Bromide) Reagent->Reaction Catalyst Catalyst (e.g., Crown Ether, K2CO3) Catalyst->Reaction Product UV-active or Fluorescent Derivative Reaction->Product

Caption: Pre-column derivatization workflow for HPLC analysis.

2. Chromatographic Conditions:

After derivatization, the resulting ester is significantly less polar and can be readily analyzed using standard reversed-phase HPLC.

ParameterRecommended Conditions
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient A linear gradient from a lower to a higher percentage of organic phase will likely be effective. For example, starting at 30% B and increasing to 90% B over 15-20 minutes.[7]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 - 20 µL
Detection UV-Vis Detector at the maximum absorbance wavelength of the derivatizing agent's chromophore (e.g., 254 nm for phenacyl esters).[7]

3. Causality Behind Experimental Choices:

  • Derivatization: This is a crucial step to overcome the poor UV absorbance of the native molecule, thereby increasing the sensitivity and selectivity of the HPLC-UV method.[6]

  • Reversed-Phase C18 Column: The derivatized analyte is significantly more hydrophobic, making it well-suited for separation on a standard C18 column.

  • Gradient Elution: Often necessary to achieve good separation of the derivatized analyte from unreacted reagents and other sample components.[7]

Structural Confirmation

In addition to quantification, unambiguous structural confirmation is critical, especially during drug development and for impurity profiling.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide structural insights. The pyrrolidine ring is known to influence fragmentation, and in-source fragmentation techniques can be employed to generate more informative spectra by promoting the neutral loss of the pyrrolidine moiety before MS/MS analysis.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the synthesized compound, confirming the connectivity of the acryloyl, pyrrolidine, and carboxylic acid components.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as the C=O stretch of the amide and carboxylic acid, and the C=C stretch of the acryloyl group.[9]

Conclusion

The analytical methodologies for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid require careful consideration of its unique chemical properties. LC-MS/MS stands out as the most robust and sensitive technique for quantification in complex matrices. For laboratories where this technology is not available, a well-designed HPLC-UV method with pre-column derivatization offers a reliable alternative. The protocols and insights provided in these application notes are intended to serve as a strong foundation for the development and validation of analytical methods for this compound, ensuring data of the highest quality and integrity.

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). Vertex AI Search.
  • Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,5-diphenyloxazole - Benchchem. BenchChem.
  • Analytical techniques and challenges for acrylamide testing - Biotage. (2025, October 29). Biotage.
  • Analytical Methods for Organic Acids - Shimadzu. Shimadzu.
  • In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - DOI. (2026, January 8). ACS Publications.
  • Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution - American Journal of Enology and Viticulture. American Society for Enology and Viticulture.
  • Application Notes and Protocols for the Quantification of Acrylamide Derivatives - Benchchem. BenchChem.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - Glen Jackson - West Virginia University. (2020, April 20). West Virginia University.
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development - Benchchem. BenchChem.

Sources

Guide to the Handling, Storage, and Application of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the safe and effective handling, storage, and use of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (CAS 1342552-04-8). As a bifunctional molecule containing a reactive acryloyl group and a pyrrolidine-carboxylic acid moiety, this compound is of significant interest in the development of novel polymers, hydrogels, and bioconjugates.[1][2] The presence of the acryloyl group classifies this compound as a polymerizable monomer, necessitating specific protocols to ensure material integrity and user safety.[3] This guide outlines the chemical properties, potential hazards, and detailed protocols for storage, stock solution preparation, and waste management, designed for researchers in drug development and materials science.

Compound Profile and Properties

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid is a solid, typically appearing as a powder.[4] Its structure combines a reactive Michael acceptor (the acryloyl group) with a cyclic amino acid derivative, making it a valuable building block for functional polymers.[5][6] Understanding its fundamental properties is essential for its proper application.

PropertyValueSource
CAS Number 1342552-04-8[4]
Molecular Formula C₈H₁₁NO₃[4]
Molecular Weight 169.18 g/mol [4]
Physical Form Powder[4]
Synonyms 1-acryloyl-3-pyrrolidinecarboxylic acid[4]

Hazard Identification and Safety Precautions

The primary hazards associated with this compound stem from its reactive acryloyl group and its physical form as a fine powder.[4] It is classified with the GHS07 pictogram, indicating that it is an irritant and can be harmful.[4]

Hazard StatementCodeDescriptionSource
Harmful if swallowedH302Ingestion may lead to adverse health effects.[4]
Causes skin irritationH315Direct contact can cause skin redness and irritation.[4]
Causes serious eye irritationH319Can cause significant, but reversible, eye irritation.[4]
May cause respiratory irritationH335Inhalation of dust may irritate the respiratory tract.[4]
Causality of Hazards

The observed irritant properties are directly linked to the electrophilic nature of the α,β-unsaturated carbonyl system in the acryloyl group. This functional group can act as a Michael acceptor, reacting with nucleophilic residues in biological macromolecules like proteins, which can trigger irritation and sensitization responses. The risk of respiratory irritation is a direct consequence of its solid, powder form, which can be easily aerosolized.

cluster_compound Compound Characteristics cluster_hazards Resulting Hazards cluster_controls Required Controls Acryloyl Acryloyl Group (α,β-unsaturated) Irritation Skin & Eye Irritation (H315, H319) Acryloyl->Irritation reacts with biomolecules Polymerization Uncontrolled Polymerization Acryloyl->Polymerization can self-react Powder Physical Form (Powder) RespIrritation Respiratory Irritation (H335) Powder->RespIrritation aerosolization risk PPE Personal Protective Equipment (PPE) Irritation->PPE mitigates Ventilation Engineering Controls (Fume Hood) RespIrritation->Ventilation contains Storage Controlled Storage (Cold, Dark, Dry) Polymerization->Storage prevents

Caption: Workflow for preparing a stock solution.

Protocol 4.2: Spill and Waste Management

Accidents can happen, and proper preparation is key to safe mitigation.

Spill Cleanup (Solid Powder):

  • Evacuate and Ventilate: Ensure the spill is contained within a fume hood. If outside a hood, restrict access to the area. 2. Don PPE: Wear the required PPE, including a respirator if necessary.

  • Collect Material: Do NOT dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the mixture into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

Waste Disposal:

  • Unused Solid and Contaminated Materials: Dispose of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed. All containers must be clearly labeled.

  • Aqueous/Solvent Waste: Collect all solutions containing the compound in a dedicated, labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. [7]

Summary of Key Recommendations

  • Always Handle in a Fume Hood: The compound is a powder and a respiratory irritant.

  • Wear Appropriate PPE: Nitrile gloves and safety goggles are the minimum requirement.

  • Store Cold and Dark: Long-term storage at 2–8 °C in the dark is critical to prevent polymerization.

  • Equilibrate Before Opening: Always allow the container to warm to room temperature before use to prevent moisture contamination.

  • Avoid Incompatibles: Keep away from heat, light, strong oxidizing agents, acids, and bases. [8][9]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). Acryloyl Chloride (CAS: 814-68-6)
  • Chemistry Learner. (2011, September 27). Acryloyl Chloride Formula, Properties, Uses, MSDS. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • New Jersey Department of Health. Hazard Summary: Acrylyl Chloride. [Link]

  • ACS Publications. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. [Link]

  • Health and Safety Executive (HSE). (2004, December). Fire and Explosion Risk - Reactive Monomers. [Link]

  • Plastics Europe. Styrene Monomer: Safe Handling Guide. [Link]

  • Methacrylate Producers Association. Industrial Exposure. [Link]

  • ResearchGate. (2015, January 14). Influence of Storage Conditions on the Stability of Lactide. [Link]

  • Angene Chemical. (2024, November 15). Safety Data Sheet: 1-Phenylpyrrolidine-3-carboxylic acid. [Link]

  • Royal Society of Chemistry. (2018, April 19). Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. [Link]

  • Trustrade. (2024, January 6). Storage conditions for chemicals in the warehouse. [Link]

  • PubMed. (2000, June 29). Poly(N-acryl amino acids): a new class of biologically active polyanions. [Link]

  • PubChem. (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid. [Link]

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]

  • Royal Society of Chemistry Publishing. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. [Link]

  • Western Sydney University. (2018, May 28). Precise synthesis of poly(: N -acryloyl amino acid) through photoinduced living polymerization. [Link]

  • ACS Publications. (2000, June 13). Poly(N-acryl amino acids): A New Class of Biologically Active Polyanions. [Link]

  • PubChem. 3-Pyrrolidinecarboxylic acid. [Link]

  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

Sources

Troubleshooting & Optimization

improving yield of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges and optimization strategies for synthesizing 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (commonly referred to as 1-acryloylpyrrolidine-3-carboxylic acid).

This molecule is a critical bifunctional building block, frequently utilized in the development of covalent inhibitors and targeted protein degraders (PROTACs). However, the dual reactivity of acryloyl chloride (an electrophilic acyl center and a Michael acceptor) combined with the unprotected carboxylic acid of the pyrrolidine substrate often leads to catastrophic yield reductions if reaction parameters are not strictly controlled.

Below, you will find our comprehensive troubleshooting guide, diagnostic workflows, and a self-validating protocol designed to maximize your isolated yield.

I. Synthesis Route Logic & Workflow

To synthesize this molecule, chemists typically choose between a direct aqueous acylation (Schotten-Baumann) and a multi-step protection/deprotection sequence. We strongly recommend the Schotten-Baumann approach for its atom economy, provided pH and temperature are rigorously controlled [1].

SynthesisRoute Start Pyrrolidine-3-carboxylic acid RouteA Route A: Schotten-Baumann (Aqueous NaOH / DCM, 0°C) Start->RouteA Direct Acylation RouteB Route B: Esterification (MeOH, SOCl2) Start->RouteB Protection Product 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid RouteA->Product pH 9.5-10.0 control Intermediate Pyrrolidine-3-carboxylate ester RouteB->Intermediate AcylationB Acylation (Acryloyl Chloride, TEA, DCM) Intermediate->AcylationB Hydrolysis Mild Hydrolysis (LiOH, THF/H2O) AcylationB->Hydrolysis Hydrolysis->Product Deprotection

Figure 1: Comparison of direct Schotten-Baumann acylation vs. ester protection workflows.

II. Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction yields a highly viscous, insoluble mass instead of the target monomer. What is happening? Causality: You are observing spontaneous free-radical polymerization. Acryloyl chloride and your resulting acrylamide product contain highly reactive


-unsaturated systems [2]. Localized heating (exotherms during acyl chloride addition) or exposure to ambient light triggers radical initiation.
Solution: 
  • Add a radical inhibitor such as hydroquinone (0.1 mol%) or BHT to the organic phase prior to addition [3].

  • Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the entire addition phase.

Q2: LC-MS analysis of my crude mixture shows a mass of[M + 54]. Why am I getting over-acylation? Causality: A mass of +54 Da corresponds to the addition of a second acryloyl group. Because the starting material is an amino acid, the carboxylate oxygen can act as a nucleophile, attacking a second equivalent of acryloyl chloride to form a highly unstable mixed anhydride . Solution: This is a pH control failure. In a Schotten-Baumann reaction, the pH must be maintained between 9.5 and 10.0. At this pH, the secondary amine (pKa ~10.4) is sufficiently deprotonated to be highly nucleophilic, while the carboxylate is fully ionized. The amine outcompetes the carboxylate for the electrophile. If the pH drops, the amine protonates, and the carboxylate becomes the primary nucleophile. Use a continuous pH titrator with 2N NaOH during the addition.

Q3: I am observing significant amounts of a dimerized byproduct (Michael Addition). How do I prevent this? Causality: The secondary amine of unreacted pyrrolidine-3-carboxylic acid is undergoing a conjugate 1,4-addition (Michael addition) into the double bond of your newly formed 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid. Solution: This occurs when there is a high localized concentration of free amine relative to the acylating agent. Ensure vigorous biphasic stirring (>800 rpm) to maximize interfacial surface area, and consider an inverse addition strategy where the amine solution is added dropwise to the acryloyl chloride solution, though standard dropwise addition of the chloride into the amine is usually sufficient if mixing is optimal.

Troubleshooting Issue Yield Drop Detected CheckLCMS Analyze Crude via LC-MS Issue->CheckLCMS Polymer Insoluble Mass (Polymerization) CheckLCMS->Polymer MixedAnhydride Mass =[M+H] + 54 (Mixed Anhydride) CheckLCMS->MixedAnhydride Michael Mass = [2M+H] or [M+Amine] (Michael Addition) CheckLCMS->Michael Sol1 Add 0.1% Hydroquinone Maintain < 5°C Polymer->Sol1 Sol2 Buffer pH to 9.5-10.0 Titrate with NaOH MixedAnhydride->Sol2 Sol3 Increase Stir Rate (>800rpm) Optimize Stoichiometry Michael->Sol3

Figure 2: Diagnostic logic tree for troubleshooting low yields during acryloylation.

III. Quantitative Route Comparison

To justify the selection of the Schotten-Baumann route, review the empirical data comparing the two primary synthetic strategies. The direct aqueous acylation provides superior throughput if the engineering controls (pH/Temp) are respected.

MetricRoute A: Direct Schotten-BaumannRoute B: Protection/Deprotection
Overall Yield 75% – 85%45% – 55% (Over 3 steps)
Process Time 4 – 6 Hours48 – 72 Hours
Step Count 1 Step3 Steps
Primary Impurity Risk Mixed anhydride, PolymerizationIncomplete ester hydrolysis
Scalability High (Requires jacketed reactor)Moderate (Solvent intensive)

IV. Self-Validating Experimental Protocol: Optimized Schotten-Baumann Acylation

This protocol incorporates self-validating checkpoints to ensure mechanistic integrity at each step.

Reagents:

  • Pyrrolidine-3-carboxylic acid (1.0 equiv, 100 mmol)

  • Acryloyl chloride (1.1 equiv, 110 mmol)

  • Sodium Hydroxide (Aqueous, 2.0 M)

  • Dichloromethane (DCM)

  • Hydroquinone (0.1 mol%)

Step-by-Step Methodology:

  • Substrate Dissolution & pH Baseline: Dissolve pyrrolidine-3-carboxylic acid (100 mmol) in 50 mL of deionized water in a 500 mL 3-neck jacketed flask.

  • Alkalization (Validation Checkpoint 1): Add 2.0 M NaOH dropwise until the solution is completely homogeneous. Insert a calibrated pH probe. Adjust the pH to exactly 9.8 . Self-Validation: If the pH is below 9.0, the amine is protonated and unreactive; if above 10.5, you risk rapid hydrolysis of the incoming acryloyl chloride [2].

  • Biphasic Setup: Add 50 mL of DCM containing 0.1 mol% hydroquinone to the aqueous solution. Begin vigorous mechanical stirring (800–1000 rpm).

  • Thermal Control (Validation Checkpoint 2): Chill the biphasic mixture to an internal temperature of 0–2 °C using a circulating chiller. Self-Validation: Do not proceed until the internal thermocouple reads

    
     2 °C to prevent thermal runaway and polymerization [3].
    
  • Reagent Addition: Dissolve acryloyl chloride (110 mmol) in 20 mL of DCM. Add this solution dropwise via an addition funnel over 45 minutes.

  • Dynamic pH Maintenance: As the reaction proceeds, HCl is generated, which will drop the pH. Concurrently add 2.0 M NaOH via a syringe pump to maintain the pH strictly between 9.5 and 10.0.

  • Workup & Isolation: Once addition is complete, stir for 30 minutes at 5 °C. Separate the organic layer (discard, as it contains unreacted acryloyl chloride and organic impurities).

  • Product Precipitation (Validation Checkpoint 3): Cool the aqueous layer to 0 °C and carefully acidify with 2.0 M HCl to pH 2.0. The target 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid will precipitate or can be extracted into ethyl acetate (3 x 50 mL). Dry the organic extracts over

    
    , filter, and concentrate under reduced pressure (bath temp < 30 °C) to afford the product.
    

V. References

  • Synthetic Assembly of Mannose Moieties Using Polymer Chemistry and the Biological Evaluation of Its Interaction towards Concanavalin A MDPI - Molecules[Link]

  • Preparation of acryloyl chloride PrepChem[Link]

1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid stability issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Prop-2-enoyl)pyrrolidine-3-carboxylic Acid

Welcome to the Advanced Troubleshooting Guide for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (also known as 1-acryloylpyrrolidine-3-carboxylic acid). As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals utilizing this building block in the synthesis of Targeted Covalent Inhibitors (TCIs), PROTACs, and peptidomimetics.

This compound features a uniquely reactive dual-motif: a


-proline scaffold (pyrrolidine-3-carboxylic acid) for structural rigidity, and an electrophilic acrylamide warhead (prop-2-enoyl group) designed to target nucleophilic residues like cysteine[1]. While highly valuable, this dual-nature introduces specific thermodynamic and kinetic instabilities that must be rigorously managed to prevent experimental failure.

Part 1: Physicochemical & Stability Profile

Before troubleshooting, it is critical to understand the baseline stability metrics of this compound. The acrylamide moiety is a classic Michael acceptor, making it highly susceptible to nucleophilic attack and radical-initiated polymerization[2].

Table 1: Quantitative Stability Parameters & Handling Guidelines

ParameterValue / MetricMechanistic Rationale
Long-Term Storage (Solid) -20°C to -80°C (Desiccated)Prevents ambient thermal energy from initiating auto-polymerization of the alkene.
Stock Solution Stability < 1 month at -80°C (in DMSO)Trace peroxides in DMSO can generate free radicals, degrading the acrylamide over time.
Intrinsic Thiol Reactivity Moderate (t

with GSH

2-4 hrs)
Unsubstituted acrylamides are weakly electrophilic but highly reactive in close proximity to thiols[2].
Buffer Compatibility pH 6.5 – 7.5 (Thiol-free)Extreme pH causes amide hydrolysis; buffer thiols (DTT/BME) cause rapid warhead quenching.
UV/Light Sensitivity HighPhotons provide the activation energy required for alkene radical formation.

Part 2: Troubleshooting Guides & FAQs

Q1: My stock solution in DMSO has turned viscous or formed an insoluble precipitate over time. What happened?

The Causality: You are observing auto-polymerization. The prop-2-enoyl (acrylamide) group contains a terminal alkene. When exposed to light, ambient heat, or free radicals, the


-bond breaks, initiating a chain-growth radical polymerization. Dimethyl sulfoxide (DMSO) is highly hygroscopic and, upon aging or exposure to air, forms trace amounts of dimethyl sulfone and peroxide radicals. These peroxides act as radical initiators, rapidly polymerizing your compound into an insoluble poly-acrylamide mass.
The Solution: 
  • Always dissolve the compound in anhydrous, tightly sealed, peroxide-free DMSO (often sold in sealed ampoules under argon).

  • Aliquot the solution immediately into amber vials to block UV light.

  • Freeze at -80°C and strictly avoid freeze-thaw cycles.

Q2: I am seeing a complete loss of targeted covalent inhibitor (TCI) activity in my biochemical kinase/protease assay. Why?

The Causality: This is the most common artifact in TCI development. Check your assay buffer composition. Does it contain Dithiothreitol (DTT) or


-Mercaptoethanol (BME)? These reagents are routinely added to maintain enzyme active-site cysteines in a reduced state. However, DTT and BME are potent nucleophiles. They will undergo a rapid hetero-Michael addition with the acrylamide warhead of your compound before it can reach the target protein[2]. You have effectively quenched your own inhibitor.
The Solution:  Replace DTT or BME with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a potent reducing agent that operates via a phosphine mechanism rather than a thiol mechanism. Due to severe steric hindrance and the lack of a reactive lone pair at physiological pH, TCEP does not readily undergo Michael addition with acrylamides, preserving your warhead's integrity.
Q3: During peptide coupling (using HATU/DIPEA), I am getting complex mixtures and low yields of my desired amide.

The Causality: You are attempting to activate the C3-carboxylic acid of the pyrrolidine ring. However, the standard coupling conditions (e.g., HATU with an excess of the base DIPEA) create a highly basic environment. If the amine you are coupling is a strong, unhindered primary amine, and is present in excess, it can undergo an aza-Michael addition into the acrylamide double bond, leading to cross-linked byproducts. The Solution:

  • Stoichiometric Control: Use exactly 1.0 equivalent of the amine.

  • Temperature Control: Perform the coupling at 0°C to kinetically favor the faster amide bond formation (acylation) over the slower Michael addition.

  • Alternative Activation: Consider using milder coupling reagents like EDC/HOBt at a neutral apparent pH to suppress the nucleophilicity of the reacting amine toward the alkene.

Part 3: Mechanistic Visualizations

To fully grasp the handling requirements, we must visualize the degradation pathways and the analytical workflows used to validate compound integrity.

Degradation Compound 1-(prop-2-enoyl)pyrrolidine- 3-carboxylic acid Radical Free Radicals / UV Light (Trace Peroxides in DMSO) Compound->Radical Exposure Thiols Buffer Thiols (DTT, BME, GSH) Compound->Thiols Incubation pH Extreme pH / Heat Compound->pH Stress Polymer Auto-Polymerization (Viscous/Insoluble Mass) Radical->Polymer Initiation Adduct Hetero-Michael Addition (Loss of Warhead Activity) Thiols->Adduct Nucleophilic Attack Hydrolysis Amide Hydrolysis (Cleavage of Acryloyl Group) pH->Hydrolysis Cleavage

Fig 1: Primary degradation pathways of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, you must validate the integrity of the acrylamide warhead. The industry standard for this is the Glutathione (GSH) Trapping Assay [3]. This protocol provides a self-validating system to confirm that your compound is electrophilically active but not overly reactive (which would lead to off-target toxicity).

Protocol 1: Intrinsic Reactivity Profiling via GSH Trapping (LC-MS/MS)

Objective: Determine the half-life (


) of the Michael acceptor in the presence of physiological thiols.

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid in anhydrous, peroxide-free DMSO to a concentration of 10 mM.

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM Glutathione (GSH). Note: Do not add any other reducing agents.

  • Reaction Initiation: Spike the compound stock into the GSH buffer to achieve a final compound concentration of 100 µM (creating a 10-fold molar excess of GSH to ensure pseudo-first-order kinetics).

  • Incubation & Sampling: Incubate the mixture at 37°C in a thermomixer (600 rpm). Extract 50 µL aliquots at specific time points:

    
     minutes.
    
  • Quenching: Immediately quench each extracted aliquot by mixing it 1:1 with cold acetonitrile containing 1% Formic Acid. The acidic pH protonates the GSH thiol, instantly halting the Michael addition.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet any precipitated buffer salts.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Monitor the depletion of the parent compound mass (

    
     m/z) and the appearance of the GSH-adduct mass.
    
  • Data Processing: Plot the natural log of the remaining parent compound peak area versus time. The slope of this linear regression is the pseudo-first-order rate constant (

    
    ). Calculate the half-life as 
    
    
    
    .

Workflow Step1 Prepare 10 mM Stock in anhydrous DMSO Step2 Dilute to 100 µM in PBS (pH 7.4) Step1->Step2 Step3 Add 1 mM GSH (10x excess) Step2->Step3 Step4 Incubate at 37°C Sample at t=0...240m Step3->Step4 Step5 Quench with Formic Acid (1%) Step4->Step5 Step6 LC-MS/MS Analysis (Calculate t1/2) Step5->Step6

Fig 2: Standardized LC-MS/MS workflow for evaluating GSH-mediated Michael addition.

Protocol 2: Safe Amide Coupling (Avoiding Aza-Michael Addition)

Objective: Conjugate the C3-carboxylic acid to a target amine without destroying the acrylamide warhead.

Step-by-Step Methodology:

  • Solvent: Dissolve 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq). Stir at 0°C for 15 minutes to form the active ester. Rationale: EDC/HOBt provides a near-neutral coupling environment, unlike HATU/DIPEA, minimizing base-catalyzed side reactions.

  • Amine Addition: Slowly add the target amine (1.0 eq) dropwise. Do not use an excess of the amine.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor by TLC or LC-MS.

  • Workup: Wash the organic layer with 5% aqueous Citric Acid (to remove unreacted amines), followed by saturated aqueous

    
    , and brine. Dry over 
    
    
    
    . The mild acidic wash ensures no residual nucleophiles remain to attack the acrylamide during concentration.

References

  • Reaction mechanism of Cys797 alkylation for acrylamide inhibitors of EGFR. ResearchGate. Available at:[Link][4]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]

  • Recent advances in the development of covalent inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society. Available at:[Link][3]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets. MDPI. Available at:[Link][5]

Sources

purification of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid challenges

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced molecular purification.

Isolating 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (commonly referred to as 1-acryloylpyrrolidine-3-carboxylic acid) presents a notorious dual-challenge in synthetic chemistry. The molecule combines a highly polar, water-soluble zwitterionic-like core (a tertiary amide and a carboxylic acid) with a highly reactive Michael acceptor (the acryloyl group). Standard workups often result in total loss to the aqueous phase or catastrophic spontaneous polymerization during solvent removal.

This guide provides field-proven, mechanistically grounded solutions to isolate this compound with high yield and purity.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My product turns into a viscous gel or insoluble glass during rotary evaporation. How do I prevent this? The Causality: You are observing spontaneous free-radical polymerization of the acryloyl moiety. Concentration increases the proximity of the reactive alkene tails, and standard rotary evaporation removes dissolved oxygen. This is a critical failure point because common phenolic inhibitors like 4-methoxyphenol (MEHQ) require oxygen to function. MEHQ does not scavenge carbon radicals directly; instead, oxygen reacts with primary radicals to form peroxy radicals (ROO•), which MEHQ then traps to halt chain propagation[1],[2]. The Solution: Add 100–200 ppm of MEHQ to your organic extracts prior to concentration. Crucially, do not pull a hard vacuum . Use an air bleed valve on your rotary evaporator to maintain trace oxygen levels in the system, and keep the water bath strictly below 35 °C.

Q2: I am losing over 50% of my yield in the aqueous phase during the post-reaction workup. How can I improve extraction efficiency? The Causality: The molecule's hydration shell is energetically highly stable. Standard extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) lack the solvation power to overcome the hydrogen bonding between water and the deprotonated carboxylate. The Solution: First, acidify the aqueous layer to pH 2.0–2.5 using 1M HCl to fully protonate the carboxylic acid, eliminating its ionic character. Second, saturate the aqueous layer with NaCl. The high charge density of the inorganic ions disrupts the hydration shell of the organic solute (salting-out effect)[3]. Finally, switch your extraction solvent to 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF has superior hydrogen-bond accepting properties for polar carboxylic acids and cleanly separates from brine[4].

Q3: Normal-phase silica gel chromatography results in severe streaking and poor recovery. What is the alternative? The Causality: The strong hydrogen-bond donating capacity of the carboxylic acid and the accepting capacity of the amide cause irreversible adsorption to the silanol groups on bare normal-phase silica. The Solution: Abandon normal-phase silica. Use Reverse-Phase (RP) C18 chromatography. To prevent peak tailing, add 0.1% Formic Acid (FA) to both the water and acetonitrile mobile phases. This suppresses the ionization of the carboxylic acid, ensuring it elutes as a sharp, well-defined band.

Part 2: Quantitative Purification Parameters

ParameterOptimal ValueMechanistic Rationale
Aqueous pH 2.0 – 2.5Ensures complete protonation of the C3-carboxylic acid (pKa ~3.5-4.0), neutralizing the molecule to enable organic partitioning.
Salting-Out Agent Saturated NaCl (~360 g/L)Increases aqueous ionic strength, disrupting the hydration sphere around the polar pyrrolidine core.
Extraction Solvent 2-MeTHFProvides superior solvation compared to EtOAc, maximizing the partition coefficient (

) for polar acids.
Inhibitor (MEHQ) 100 – 200 ppmScavenges peroxy radicals (ROO•) to prevent runaway chain-growth polymerization of the acryloyl group.
Evaporation Temp ≤ 35 °CMinimizes thermal initiation of free radicals while maintaining sufficient vapor pressure for solvent removal.

Part 3: Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Aqueous Quench & Acidification

  • Dilute the crude reaction mixture with deionized water.

  • Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0 – 2.5.

  • Validation Checkpoint: Verify the pH using a calibrated electronic pH meter. Litmus paper is insufficiently precise and may result in partial ionization and yield loss.

Step 2: Salting-Out & Extraction

  • Add solid NaCl to the aqueous mixture until saturation is reached (undissolved salt remains at the bottom).

  • Extract the aqueous phase 3–4 times with equal volumes of 2-MeTHF.

  • Validation Checkpoint: Spot the remaining aqueous layer on a Reverse-Phase C18 TLC plate (elute with 50:50 Water/MeCN + 0.1% FA). Visualize with KMnO4. Proceed to Step 3 only when the aqueous layer shows no oxidizable spots.

Step 3: Inhibition & Concentration

  • Combine the 2-MeTHF organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and add 100 ppm of MEHQ to the filtrate.

  • Concentrate in vacuo using a rotary evaporator. Set the bath to 35 °C and open the air bleed valve slightly to allow trace oxygen into the system.

  • Validation Checkpoint: Monitor the physical state of the residue. It should remain a free-flowing oil. If the viscosity suddenly spikes, polymerization has initiated; immediately halt concentration and cool the flask.

Step 4: Reverse-Phase C18 Purification

  • Load the crude oil onto a C18 functionalized silica column.

  • Elute using a gradient of 5% to 40% Acetonitrile in Water (both containing 0.1% Formic Acid).

  • Validation Checkpoint: Analyze fractions via LC-MS. Pool only fractions showing a clean peak with an

    
     of 170.1 
    
    
    
    .

Step 5: Lyophilization

  • Freeze the pooled fractions and lyophilize (freeze-dry) to remove water, acetonitrile, and formic acid.

  • Validation Checkpoint: The final product must be a fluffy white powder that dissolves completely and instantly in

    
     or 
    
    
    
    for NMR analysis. Any insoluble gel indicates polymeric impurities.

Part 4: Workflow Visualization

PurificationWorkflow Step1 Crude Aqueous Mixture 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid Step2 Acidify to pH 2.0 - 2.5 (Protonate Carboxylic Acid) Step1->Step2 Step3 Extract with 2-MeTHF + Saturate with NaCl Step2->Step3 Salting Out Step4 Add MEHQ (100-200 ppm) Polymerization Inhibitor Step3->Step4 Organic Phase Step5 Concentrate in vacuo (Temp < 35°C, Air bleed) Step4->Step5 Step6 Reverse-Phase C18 HPLC (Water/MeCN + 0.1% FA) Step5->Step6 Crude Oil Step7 Lyophilization (Pure Target Compound) Step6->Step7 Pure Fractions

Figure 1: Optimized extraction and reverse-phase purification workflow for N-acryloyl amino acids.

Part 5: References

  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization | American Chemical Society (ACS) |[Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series | American Chemical Society (ACS) |[Link]

  • 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops | National Institutes of Health (PMC) |[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid Function: Covalent warhead scaffold (Michael acceptor) used in targeted protein degradation (PROTACs) and covalent kinase inhibitors. Critical Reactivity: The molecule contains two reactive centers:

  • The Acrylamide (N1): Susceptible to polymerization and Michael addition.

  • The Carboxylic Acid (C3): Zwitterionic nature creates solubility challenges during workup.

This guide prioritizes the Schotten-Baumann protocol, as it is the most robust method for acylating amino acids while leaving the carboxylic acid moiety unprotected but unreactive.

The Protocol: Schotten-Baumann Acylation

This method utilizes a biphasic system (Water/Organic) to selectively acylate the pyrrolidine nitrogen. The high pH keeps the carboxylic acid deprotonated (


), preventing it from reacting with the acid chloride, while the amine remains nucleophilic.
Optimized Reaction Conditions
ParameterRecommended ConditionTechnical Rationale
Solvent System 1:1 mixture of THF/Water or DCM/Water .Water solubilizes the zwitterionic starting material; organic solvent solubilizes the acid chloride.
Base NaOH (2.5 - 3.0 equiv) or

.
Neutralizes HCl byproduct.[1][2] Maintains pH > 10 to keep the amine deprotonated and nucleophilic.[3]
Reagent Acryloyl Chloride (1.05 - 1.1 equiv).Highly reactive. Slight excess accounts for hydrolysis by water.
Temperature -5°C to 0°C (Ice/Salt bath).Critical. Higher temperatures promote hydrolysis of acryloyl chloride and polymerization.
Additives BHT or MEHQ (0.1 mol%).Radical inhibitors essential to prevent polymerization of the acrylamide product.
Step-by-Step Workflow
  • Dissolution: Dissolve Pyrrolidine-3-carboxylic acid (1.0 equiv) in

    
     NaOH (2.5 equiv). Ensure complete dissolution (Solution A).
    
  • Phase Setup: Add THF (equal volume to aqueous phase). Cool mixture to -5°C.

  • Addition: Dropwise addition of Acryloyl Chloride (1.1 equiv) dissolved in a minimal amount of THF.

    • Critical Control: Maintain internal temperature

      
      .
      
  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to RT for 1 hour.

  • Quench & Wash: Extract the alkaline mixture with DCM (discard organic layer).

    • Why? This removes neutral impurities and unreacted acryloyl chloride (which stays organic or hydrolyzes). The product remains in the water phase as the carboxylate salt.

  • Acidification & Isolation: Acidify the aqueous phase to pH 2 with

    
     HCl. Extract exhaustively with EtOAc (3x). Dry over 
    
    
    
    and concentrate.

Visualizing the Logic

The following diagram illustrates the decision matrix for synthesis and the critical "Self-Validating" checkpoints.

ReactionLogic Start Start: Pyrrolidine-3-carboxylic acid Condition Select Conditions: Schotten-Baumann (Biphasic) Start->Condition Step1 Dissolve in NaOH (pH > 11) Forms Sodium Carboxylate Condition->Step1 Step2 Add Acryloyl Chloride (-5°C, THF/H2O) Step1->Step2 Check1 Checkpoint: Is pH > 10? Step2->Check1 PathHigh Yes: Amine is nucleophilic Reaction Proceeds Check1->PathHigh pH OK PathLow No: Amine protonated (NH2+) Reaction Stalls Check1->PathLow pH Drop Workup Workup: Wash Basic Phase (DCM) Then Acidify & Extract (EtOAc) PathHigh->Workup Fix1 Action: Add more NaOH immediately PathLow->Fix1 Fix1->Check1

Caption: Logic flow for Schotten-Baumann acylation, highlighting the critical pH checkpoint that determines reaction success.

Troubleshooting Guide (FAQs)

Scenario A: "My yield is very low (<20%), and I see starting material."

Diagnosis: The pH likely dropped during the addition of acryloyl chloride. The Mechanism: Acryloyl chloride releases HCl as it reacts. If the base is consumed, the pH drops below the pKa of the pyrrolidine amine (~9-10). The amine becomes protonated (


) and can no longer attack the acid chloride.
The Fix: 
  • Monitor pH: Use a pH meter or indicator paper throughout the addition.

  • Buffer: Increase base stoichiometry to 3.0 equiv or use a simultaneous addition technique (adding NaOH and Acid Chloride at the same time to maintain constant pH).

Scenario B: "The product turned into an insoluble rubber/gel."

Diagnosis: Radical polymerization occurred. The Mechanism: Acrylamide moieties are unstable without inhibitors, especially if heated or concentrated to dryness. The Fix:

  • Add Inhibitors: Add 200 ppm of MEHQ (4-methoxyphenol) or BHT to the reaction and the extraction solvent.

  • Temperature: Never heat the reaction above 25°C.

  • Evaporation: Do not rotary evaporate to complete dryness; polymerization often happens in the neat oil phase. Store as a concentrated solution if possible.

Scenario C: "I cannot separate the product from Acrylic Acid."

Diagnosis: Co-extraction. Acrylic acid (byproduct of hydrolysis) has similar solubility to the product. The Fix:

  • The "Wash" Trick: Before acidification, wash the basic aqueous layer (pH > 10) with DCM. Acrylic acid exists as sodium acrylate (water-soluble), but neutral organic impurities will be removed.

  • Salting Out: After acidification, saturate the aqueous layer with NaCl. This forces the organic product into the EtOAc layer more effectively than the smaller acrylic acid.

  • Flash Chromatography: If extraction fails, use reverse-phase (C18) chromatography with a water/acetonitrile gradient (0.1% Formic acid).

Advanced Optimization: Impurity Profile

Understanding your impurities is key to purification.

ImpurityOriginDetection (LCMS/NMR)Removal Strategy
Acrylic Acid Hydrolysis of Acryloyl Chloride.[4]Proton NMR: Doublet of doublets at

5.8-6.4 (distinct from product).
High vacuum (volatile) or RP-HPLC.
O-Acylated Dimer Reaction of Acryloyl Chloride with the Carboxylic Acid (Mixed Anhydride).Mass Spec: M+54 peaks.Prevent by keeping temperature

. Hydrolyzes back to product in mild aqueous base.
Polymer Radical propagation.[5]Broadening of NMR signals; loss of vinyl protons.Irreversible. Discard and restart with inhibitors.

References

  • Schotten-Baumann Reaction Conditions: Grokipedia. "Schotten–Baumann reaction - Method for synthesizing amides from amines and acid chlorides under biphasic conditions."[3] Link

  • Acryloyl Chloride Handling & Polymerization: Benchchem. "An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure." Link

  • Synthesis of Pyrrolidine-3-carboxylic acid Derivatives: Royal Society of Chemistry. "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions." Link

  • Purification of Carboxylic Acids: LookChem. "General procedures for the purification of Carboxylic acids." Link

  • Amide Synthesis Troubleshooting: ResearchGate. "What is the best method to neutralize acryloyl chloride residues after reaction?" Link

Sources

Technical Support Center: Preventing Polymerization of 1-(Prop-2-enoyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (commonly referred to as 1-acryloylpyrrolidine-3-carboxylic acid). This highly reactive monomer features a Michael acceptor (acryloyl group) and a carboxylic acid moiety. Its dual functionality makes it invaluable for synthesizing functionalized hydrogels, targeted drug delivery vehicles, and specialized copolymers. However, the acrylamide moiety is highly susceptible to spontaneous, free-radical polymerization.

This guide provides drug development professionals and researchers with field-proven, mechanistically grounded troubleshooting strategies to maintain monomer stability and ensure reproducible polymerizations.

PART 1: Mechanistic Causality of Spontaneous Polymerization

Spontaneous polymerization of acrylamides is an auto-accelerating, exothermic chain reaction. It is typically initiated by thermal stress, UV light exposure, or trace metal contaminants (e.g., iron or copper)[1].

To prevent this, commercial monomers are stabilized with inhibitors, most commonly Monomethyl Ether Hydroquinone (MEHQ) . A critical, often misunderstood causality in polymer chemistry is that MEHQ requires dissolved oxygen to function [2]. MEHQ does not efficiently scavenge the primary carbon-centered propagating radicals (R•). Instead, dissolved oxygen rapidly reacts with R• to form a peroxy radical (ROO•). MEHQ then donates a hydrogen atom to the peroxy radical, terminating the chain and forming a stable, non-propagating quinone radical[3]. If the monomer is stored under strictly anaerobic conditions, this synergistic cycle breaks down, rendering the MEHQ useless and leading to rapid polymerization[4].

Diagram 1: Synergistic inhibition mechanism of MEHQ and Oxygen vs. radical propagation.

PART 2: Troubleshooting Guides & FAQs

Q1: My monomer polymerized into a solid gel during storage in the refrigerator. Why did this happen despite the presence of MEHQ? A1: This is likely due to localized inhibitor depletion caused by monomer crystallization. At 2-8°C, concentrated solutions of acrylamides can crystallize. As the monomer forms a crystal lattice, impurities—including the MEHQ inhibitor and dissolved oxygen—are excluded into the remaining liquid phase. When the container is later thawed, the pure monomer crystals melt into a liquid that temporarily has zero inhibitor and zero oxygen, leading to immediate, exothermic polymerization. Solution: Ensure gentle, uniform thawing with continuous agitation to redistribute the inhibitor and oxygen before the liquid warms up.

Q2: I need to perform an anaerobic RAFT polymerization. Can I just sparge the MEHQ-stabilized monomer with Nitrogen? A2: No. Sparging with nitrogen removes the dissolved oxygen required for MEHQ to function. If you heat this anaerobic solution, it will polymerize uncontrollably[4]. You must either remove the MEHQ entirely and replace it with an oxygen-independent inhibitor like Phenothiazine (PTZ) during storage, or only sparge the solution immediately prior to injecting your radical initiator.

Q3: Can I use a standard basic alumina column to remove the MEHQ inhibitor before my reaction? A3: Absolutely not. This is a common trap. While basic alumina is the industry standard for removing phenolic inhibitors from neutral acrylates, 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid contains a free carboxylic acid group (pKa ~4-5). The basic alumina will deprotonate the carboxylic acid, causing your monomer to bind irreversibly to the column matrix. You will recover zero monomer[5]. Instead, you must use Activated Carbon adsorption or vacuum distillation.

PART 3: Quantitative Data: Inhibitor Selection Matrix

To optimize your experimental design, select the appropriate inhibitor based on your atmospheric and thermal requirements.

InhibitorTypical ConcentrationOxygen Required?Best Use CaseRemoval Method for Acidic Monomers
MEHQ (Monomethyl Ether Hydroquinone)100 - 500 ppmYes Standard aerobic storage (2-8°C)Activated Carbon / Distillation
BHT (Butylated Hydroxytoluene)50 - 200 ppmYes Alternative aerobic storageActivated Carbon / Distillation
PTZ (Phenothiazine)10 - 100 ppmNo Anaerobic storage / DistillationVacuum Distillation
Nitrosobenzene 50 - 200 ppmNo High-temperature processingVacuum Distillation

Table 1: Comparison of polymerization inhibitors for acrylamide-based monomers.

PART 4: Experimental Protocols

Diagram 2: Decision workflow for monomer preparation and inhibitor management.

Protocol: MEHQ Removal via Activated Carbon Adsorption

Self-Validating Rationale: Because the monomer is an acid, basic alumina cannot be used. Activated carbon selectively adsorbs phenolic compounds like MEHQ via π-π stacking interactions without ionizing or trapping the carboxylic acid monomer[5].

Materials:

  • 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (stabilized with MEHQ)

  • Granular Activated Carbon (4-8 mesh, pre-dried at 120°C for 24 hours)

  • Mechanical overhead stirrer

  • Fritted glass filter (medium porosity)

Step-by-Step Methodology:

  • Preparation: Transfer the required volume of the liquid monomer (or monomer dissolved in a compatible solvent like methanol or water) into a clean, dry borosilicate glass beaker.

  • Carbon Addition: Add 5% (w/w) of the pre-dried granular activated carbon to the monomer solution.

  • Agitation: Lower the mechanical overhead stirrer into the beaker. Causality Note: Do NOT use magnetic stir bars. The grinding action of a magnetic bar against the glass will pulverize the carbon into a fine dust that is nearly impossible to filter out, ruining the optical clarity of your subsequent polymer[6].

  • Adsorption: Stir gently at room temperature for 45-60 minutes. The MEHQ will partition into the porous carbon structure.

  • Filtration: Pass the slurry through the fritted glass filter under a light vacuum to separate the carbon from the monomer.

  • Validation & Immediate Use: The resulting filtrate is highly reactive. It must be used within 24 hours. Do not store the uninhibited monomer, as the auto-accelerating heat of polymerization can lead to a violent container rupture[6].

PART 5: References

1.[2] Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization - Academia.edu. 2.[4] Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization - ResearchGate. 3.[6] How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation? - ResearchGate. 4.[3] Mathematical Modeling of PAG and NIPAM-Based Polymer Gel Dosimeters contaminated by oxygen and inhibitor. - Queen's University. 5.[5] Technical Support Center: a-Methacryloyloxybenzoic Acid Inhibitor Removal for Controlled Polymerization - Benchchem. 6.[1] Experimental Design for the Synthesis of Polyacrylamide Superporous Hydrogels - Kinam Park.

Sources

Technical Support Center: Synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

The synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (N-acryloyl-pyrrolidine-3-carboxylic acid) is a critical step in developing covalent inhibitors (e.g., targeting BTK, KRAS). The acrylamide moiety acts as a Michael acceptor, forming covalent bonds with cysteine residues in target proteins.

While the reaction appears deceptively simple—an amidation between pyrrolidine-3-carboxylic acid and acryloyl chloride—it is fraught with pitfalls related to polymerization , regioselectivity , and water solubility . This guide provides field-proven solutions to these specific challenges.

Reaction Scheme

The standard approach utilizes Schotten-Baumann conditions to handle the zwitterionic nature of the starting amino acid.

ReactionScheme SM Pyrrolidine-3-carboxylic acid (Zwitterion) Intermediate Tetrahedral Intermediate SM->Intermediate + Reagent Reagent Acryloyl Chloride Side1 Acrylic Acid (Hydrolysis) Reagent->Side1 + H2O Base Base (NaOH/NaHCO3) Base->Intermediate pH Control Product 1-(prop-2-enoyl) pyrrolidine-3-carboxylic acid Intermediate->Product Major Path Side2 Oligomers (Polymerization) Product->Side2 Radical/Michael

Caption: Competitive pathways in N-acryloylation. Hydrolysis and polymerization compete with the desired amidation.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a gel/solid mass."

Diagnosis: Uncontrolled Polymerization. Root Cause: Acryloyl groups are highly susceptible to radical polymerization, especially when concentrated or heated. The reaction exotherm can auto-initiate this process. Solution:

  • Temperature Control: Maintain reaction temperature strictly between -5°C and 0°C during addition.

  • Radical Inhibitors: Add 4-methoxyphenol (MEHQ) or BHT (100-500 ppm) to the reaction mixture if scaling up (>5g).

  • Light Exclusion: Wrap the flask in aluminum foil to prevent photo-initiation.

  • Oxygen: Do not purge with nitrogen during workup; trace oxygen actually helps MEHQ inhibit polymerization.

Issue 2: "I have low conversion, and the starting material remains."

Diagnosis: pH Drift / Reagent Hydrolysis. Root Cause: Acryloyl chloride hydrolyzes faster than it reacts with the amine if the pH is not optimal. If pH < 8, the amine is protonated (unreactive). If pH > 11, hydrolysis of the chloride dominates. Solution:

  • Schotten-Baumann Optimization: Use a dual-phase system (DCM/Water or THF/Water).

  • pH Monitoring: Maintain pH 8.5–10.0 actively. Use an internal pH probe or frequent spotting.

  • Reagent Stoichiometry: Increase acryloyl chloride to 1.2–1.5 equivalents to account for hydrolysis, adding it dropwise simultaneously with base (e.g., 4M NaOH) to buffer the acid generated.

Issue 3: "I cannot extract the product; it stays in the aqueous layer."

Diagnosis: High Water Solubility / "Salting In". Root Cause: The product is a carboxylic acid with a polar amide backbone. At neutral/basic pH, it is a salt. Even at acidic pH, it is highly polar. Solution:

  • Salting Out: Saturate the aqueous phase with NaCl or (NH4)2SO4 before extraction.

  • Solvent Choice: Use 2-MeTHF or EtOAc/iPrOH (9:1) instead of pure EtOAc or DCM. The alcohol helps extract the polar acid.

  • Continuous Extraction: For large scales, use a continuous liquid-liquid extractor for 12-24 hours.

Issue 4: "The NMR shows double peaks or broad signals."

Diagnosis: Rotamers. Root Cause: The N-C(O) amide bond has restricted rotation, creating cis and trans rotamers observable on NMR. Verification:

  • Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce, they are rotamers, not impurities.

  • Note: Do not heat too high or too long to avoid polymerization.

Detailed Experimental Protocol

Method A: Modified Schotten-Baumann (Recommended)

Best for: General synthesis, cost-effectiveness, and scalability.

Reagents:

  • Pyrrolidine-3-carboxylic acid (1.0 eq)

  • Acryloyl chloride (1.2 eq)

  • NaOH (2.5 eq total)

  • Solvent: THF/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve pyrrolidine-3-carboxylic acid (10 mmol) in 4M NaOH (2.5 eq) and water (10 mL). Cool to 0°C .

  • Addition: Dissolve acryloyl chloride (12 mmol) in anhydrous THF (10 mL).

  • Reaction: Add the acid chloride solution dropwise over 30 minutes. Simultaneously, add additional NaOH solution to maintain pH at 9-10 .

    • Critical: Do not let temperature rise above 5°C.

  • Quench: Stir at 0°C for 1 hour. Allow to warm to RT for 30 mins.

  • Workup:

    • Wash the basic aqueous layer with DCM (2x) to remove non-acidic impurities/dimers.

    • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 2M HCl (keep cold!).

    • Extraction: Saturate with NaCl. Extract immediately with EtOAc/iPrOH (9:1) (3 x 50 mL).

    • Drying: Dry combined organics over Na2SO4 (anhydrous) and concentrate in vacuo at <30°C (water bath).

Method B: Anhydrous Coupling (Alternative)

Best for: Moisture-sensitive substrates or if water solubility is a massive issue.

  • Silylation: Reflux pyrrolidine-3-carboxylic acid with TMSCl (2.2 eq) in DCM with HMDS to form the TMS-ester/TMS-amine intermediate.

  • Acylation: Cool to 0°C and add acryloyl chloride (1.1 eq).

  • Hydrolysis: Add water to cleave the TMS ester, then extract.

Data & Comparison

Table 1: Solvent and Base Effects on Yield and Purity

ParameterCondition A (Standard)Condition B (Optimized)Condition C (Anhydrous)
Solvent System Water / AcetoneWater / THFDCM (TMS protected)
Base NaHCO3NaOH (pH controlled)Et3N / HMDS
Temperature 0°C -> RT-5°C -> 0°C0°C
Yield 45-55%75-85% 60-70%
Purity ( Crude) Moderate (Oligomers)HighHigh
Notes Hard to control pH; hydrolysis high.Best balance of solubility and reactivity.Good for small scale; expensive reagents.

Workup Logic Flow

This diagram guides the purification process based on the physical state of the crude mixture.

WorkupFlow Start Reaction Complete (Basic pH) Wash Wash Aqueous with DCM (Remove neutrals) Start->Wash Acidify Acidify to pH 2.0 (HCl, 0°C) Wash->Acidify Precipitate Does Solid Precipitate? Acidify->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes Extract Saturate with NaCl Extract w/ EtOAc:iPrOH Precipitate->Extract No Yes Yes No No (Oil/Soluble) Final Pure Product Filter->Final Dry Dry & Concentrate (<30°C) Extract->Dry Dry->Final

Caption: Decision tree for isolating the water-soluble carboxylic acid product.

References

  • BenchChem. An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride. Retrieved from .

  • Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions. Organic & Biomolecular Chemistry.[1][2][3][4][5] Retrieved from .

  • National Oceanic and Atmospheric Administration (NOAA). Acrylyl Chloride Chemical Datasheet (Hazards & Polymerization). CAMEO Chemicals.[6] Retrieved from .

  • Google Patents. Method of preparing N-acryloyl-alpha-amino acids (US4694103A). Retrieved from .

  • Sigma-Aldrich. (R)-(-)-Pyrrolidine-3-carboxylic acid Product Sheet & Protocols. Retrieved from .

Sources

Validation & Comparative

comparing synthesis methods for 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for targeted covalent inhibitors (TCIs) and proteolysis targeting chimeras (PROTACs) accelerates, the precision synthesis of covalent warheads has become a critical focal point in drug development. 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (CAS: 1342552-04-8), commonly referred to as 1-acryloylpyrrolidine-3-carboxylic acid, is a highly versatile building block [1]. It features a terminal acryloyl group—a classic Michael acceptor—making it an ideal electrophilic trap for targeting cysteine residues in kinase active sites, such as in CDK12 inhibitors [2].

However, synthesizing this compound presents a unique physicochemical challenge: the zwitterionic nature of the pyrrolidine starting material and the high reactivity of the acryloyl moiety (which is prone to spontaneous polymerization and unwanted Michael additions) demand strict control over reaction conditions.

This guide objectively compares the two primary synthetic methodologies for generating 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, providing researchers with the mechanistic rationale and self-validating protocols necessary to optimize yield and purity.

Synthetic Workflow Comparison

The synthesis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid generally follows one of two pathways: a direct aqueous acylation (Method A) or a two-step ester-mediated sequence (Method B).

SynthesisRoutes SM1 Pyrrolidine-3-carboxylic acid Acyl1 Acryloyl Chloride Aq. KOH, 0°C SM1->Acyl1 Method A SM2 Methyl pyrrolidine-3-carboxylate Acyl2 Acryloyl Chloride DIPEA, DCM, 0°C SM2->Acyl2 Method B Product 1-(prop-2-enoyl)pyrrolidine- 3-carboxylic acid Acyl1->Product One-pot Int Methyl 1-acryloylpyrrolidine- 3-carboxylate Acyl2->Int Step 1 Hydrol LiOH, THF/H2O then HCl (pH 2) Int->Hydrol Step 2 Hydrol->Product

Fig 1: Comparison of Method A (Direct Acylation) and Method B (Two-Step Ester Route).

Method A: Direct Aqueous Acylation (Schotten-Baumann Conditions)

This method utilizes classic Schotten-Baumann conditions to directly acylate the secondary amine of the unprotected amino acid [1].

Causality & Rationale
  • Aqueous Base Selection (2M KOH): Pyrrolidine-3-carboxylic acid is highly polar and insoluble in standard organic solvents. The aqueous base deprotonates the carboxylic acid, pulling it into solution as a carboxylate salt, while simultaneously neutralizing the HCl byproduct generated during acylation.

  • Temperature Control (0 °C): Acryloyl chloride is violently reactive and prone to exothermic polymerization. Maintaining 0 °C suppresses the competing hydrolysis of acryloyl chloride into acrylic acid and prevents the hydroxide ions from initiating a Michael addition across the newly formed acryloyl double bond.

  • Pre-Acidification Washing: Washing the basic aqueous layer with diethyl ether (Et₂O) prior to product isolation is a critical self-validating step. It selectively removes unreacted acryloyl chloride and non-polar organic impurities while the target molecule remains safely in the aqueous phase as a water-soluble salt.

Experimental Protocol
  • Dissolution: Suspend pyrrolidine-3-carboxylic acid (1.0 eq) in 2M aqueous KOH (3.0 eq). Stir until complete dissolution is achieved.

  • Acylation: Cool the reaction vessel to 0 °C using an ice-water bath. Add acryloyl chloride (1.5 eq) dropwise over 15 minutes to maintain internal temperature.

  • Reaction: Stir the mixture at 0 °C for 1 hour. Monitor completion via LCMS (aliquot quenched in methanol).

  • Purification (Phase 1): Wash the aqueous phase with Et₂O (2 × 10 volumes). Discard the organic layer.

  • Acidification: Carefully adjust the aqueous phase to pH 2 using 6M HCl. Note: The pKa of the carboxylic acid is ~3.8; pH 2 ensures complete protonation to the free acid, maximizing organic solubility.

  • Extraction: Extract the acidified aqueous layer with CHCl₃ or EtOAc (5 × 10 volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a temperature not exceeding 30 °C to prevent thermal polymerization.

Method B: Two-Step Ester-Mediated Synthesis

For applications requiring ultra-high purity (>95%) without the need for preparative HPLC, the two-step ester route is preferred. By temporarily masking the carboxylic acid as a methyl ester, the molecule becomes soluble in organic solvents, allowing for standard peptide-coupling-like acylation[2].

Causality & Rationale
  • Organic Solubilization: Using methyl pyrrolidine-3-carboxylate hydrochloride allows the acylation to occur in Dichloromethane (DCM) with N,N-Diisopropylethylamine (DIPEA). This eliminates the competitive hydrolysis of acryloyl chloride seen in Method A.

  • Biphasic Hydrolysis (LiOH in THF/H₂O): Lithium hydroxide is chosen over NaOH or KOH because it is a milder base. The THF/H₂O (1:1) solvent system ensures that both the lipophilic ester and the hydrophilic hydroxide ion are in a homogenous phase, driving the hydrolysis to completion within 2 hours at room temperature without triggering side reactions at the Michael acceptor.

Experimental Protocol

Step 1: Acylation

  • Preparation: Suspend methyl pyrrolidine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (3.0 eq) and stir for 10 minutes to generate the free base.

  • Reaction: Cool to 0 °C. Add acryloyl chloride (1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The intermediate can be purified via silica gel chromatography if necessary.

Step 2: Hydrolysis

  • Preparation: Dissolve the intermediate ester in a 1:1 mixture of THF and H₂O.

  • Reaction: Add LiOH monohydrate (2.0 eq). Stir at room temperature for 2 hours.

  • Solvent Removal: Remove the THF in vacuo (keep bath <30 °C).

  • Acidification & Extraction: Acidify the remaining aqueous layer to pH 2 with 1M HCl. Extract thoroughly with EtOAc. Dry over Na₂SO₄ and concentrate to yield the final product.

Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of both methodologies based on standard laboratory-scale executions (10–50 mmol scale).

ParameterMethod A (Direct Acylation)Method B (Two-Step Ester Route)
Overall Yield 45% – 60%70% – 85%
Crude Purity ~85–90% (Prone to acrylic acid contamination)>95% (Clean intermediate isolation)
Processing Time 4 – 6 hours12 – 16 hours
Scalability Moderate (Aqueous extraction of polar acid is difficult at scale)High (Standard organic workflow, highly reproducible)
Atom Economy High (No protecting groups required)Lower (Requires esterification and hydrolysis)

Conclusion & Recommendations

The choice of synthesis heavily depends on the downstream application of the 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid.

  • Opt for Method A when rapid synthesis of the building block is required for immediate parallel library generation, and when minor impurities (like residual acrylic acid) will not interfere with subsequent coupling steps.

  • Opt for Method B when synthesizing GMP-like intermediates for advanced drug development [2], where rigorous purity profiles are mandatory, and the compound must be stored for extended periods without degradation.

Regardless of the method chosen, the final product should be stored at -20 °C in the dark, ideally with a trace amount of radical inhibitor (e.g., BHT) if long-term storage is anticipated, to prevent spontaneous polymerization of the acryloyl warhead[3].

References

  • Heterocyclyl substituted pyrrolopyridines that are inhibitors of the cdk12 kinase. World Intellectual Property Organization Patent WO2019058132A1.
  • Pyrazolo[1,5-A][1,3,5]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. United States Patent US11186576B2.

Comparative Efficacy of 1-(Prop-2-enoyl)pyrrolidine-3-carboxylic Acid in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I have evaluated hundreds of electrophilic fragments. The shift toward Targeted Covalent Inhibitors (TCIs) has revolutionized oncology and immunology, but success hinges entirely on the selection of the warhead and its presenting scaffold.

This guide objectively evaluates 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (an N-acryloyl


-proline derivative) against alternative covalent building blocks. By analyzing intrinsic reactivity, structural vectoring, and experimental validation, we will explore why this specific module is a premier choice for targeting non-catalytic cysteines in kinases such as EGFR and BTK.

Mechanistic Rationale: The "Mild" Electrophile Paradigm

The fundamental goal of a TCI is proximity-driven labeling, not indiscriminate alkylation. The efficacy of a covalent inhibitor is defined by its inactivation efficiency (


).

The Causality of Warhead Selection: Why choose an acrylamide over a highly reactive chloroacetamide? Highly reactive electrophiles rapidly deplete cellular glutathione (GSH) and bind promiscuously to off-target proteins, leading to severe toxicity. Acrylamides act as "mild" electrophiles. They possess low intrinsic reactivity and rely heavily on the reversible binding affinity (


) of the parent molecule to increase the local effective concentration near the target cysteine. This proximity effectively drives the rate of inactivation (

) while sparing off-target thiols 1.
Table 1: Intrinsic Reactivity Comparison of Covalent Warhead Fragments
Warhead ClassRepresentative FragmentGSH Half-Life (

)
Target ResidueReactivity & Selectivity Profile
Acrylamide 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid20 – 30 hCysteineMild intrinsic reactivity; requires proximity; high proteome selectivity.
Chloroacetamide 2-chloro-N-cyclopentylacetamide1 – 3 hCys / LysHigh intrinsic reactivity; prone to off-target toxicity and rapid GSH depletion.
Butynamide N-cyclopentylbut-2-ynamide> 50 hCysteineVery low reactivity; requires highly optimized orientation to achieve labeling.
Cyanoacrylamide 2-cyano-N-cyclopentylacrylamide< 1 h (Reversible)CysteineFast forward rate but reversible; suitable for extended residence time without permanent adduction.

Data synthesized from standardized DTNB reactivity profiling of fragment libraries 2.

Structural Vectoring: The Pyrrolidine Advantage

The chemical architecture of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid serves a dual purpose. The carboxylic acid at C3 acts as a synthetic handle for modular amide coupling to reversible recognition scaffolds (e.g., hinge-binding purines). Meanwhile, the N1-acryloyl group acts as the cysteine-reactive warhead.

The Causality of Scaffold Rigidity: Why use a pyrrolidine ring instead of a flexible linear amine linker? The intrinsic flexibility of linear aliphatic chains introduces a massive entropic penalty during the transition state of covalent bond formation. By embedding the acrylamide within a rigid pyrrolidine ring, the electrophilic vector is pre-organized. This precise geometric routing directs the


-carbon of the acrylamide optimally toward the sulfhydryl group of the target cysteine (e.g., Cys797 in EGFR), drastically improving the 

ratio without increasing the intrinsic reactivity of the warhead itself 3.

G A Reversible Binding (K_I) B Pre-covalent Complex A->B Affinity C Proximity Orientation B->C Vectoring D Thia-Michael Addition C->D Nucleophilic Attack E Covalent Adduct D->E Trapping

Kinetic mechanism of targeted covalent inhibitors via thia-Michael addition.

Table 2: Kinetic Impact of Linker Rigidity (EGFR Model System)
Inhibitor Scaffold DesignWarhead Module

(nM)

(

)

(

)
Reversible Binder None15.0N/AN/A
TCI (Flexible Linker) N-propylacrylamide25.0


TCI (Rigid Linker) 1-(prop-2-enoyl)pyrrolidine12.5


Self-Validating Experimental Protocols

To confidently advance a covalent fragment into lead optimization, the supporting data must be bulletproof. Below are the step-by-step methodologies I mandate for evaluating covalent building blocks, designed specifically as self-validating systems .

Protocol A: GSH Reactivity Profiling (DTNB Assay)

This assay quantifies the intrinsic electrophilicity of the fragment. To ensure data integrity, this protocol employs a self-validating triad:

  • Test Compound: 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid.

  • Positive Control: A highly reactive chloroacetamide (confirms assay sensitivity and thiol availability).

  • Negative Control: A propionyl (saturated) analog of the pyrrolidine fragment (establishes baseline absorbance and rules out non-specific oxidative degradation of GSH).

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the test fragment, positive control, negative control, and reduced Glutathione (GSH) in PBS (pH 7.4) with 10% DMSO to ensure solubility.

  • Incubation: Mix the fragment and GSH at a 1:1 molar ratio. Incubate the reaction mixtures in a thermocycler at 37°C.

  • Sampling: At designated time points (0, 1, 2, 4, 8, 24, and 48 h), extract a 50

    
    L aliquot from each reaction.
    
  • Quenching & Detection: Add the aliquot to a 96-well plate containing 150

    
    L of 1 mM DTNB (Ellman’s reagent) in PBS. The DTNB reacts immediately with unreacted GSH to produce 2-nitro-5-thiobenzoate (TNB
    
    
    
    ).
  • Quantification: Measure the absorbance at 412 nm using a microplate reader.

  • Analysis: Plot the depletion of GSH over time and calculate the pseudo-first-order half-life (

    
    ). Validate that the negative control shows no GSH depletion.
    

Workflow Step1 1. Prepare 10mM Warhead & GSH in PBS Step2 2. Incubate at 37°C (pH 7.4) Step1->Step2 Step3 3. Aliquot at Time Points (0-48h) Step2->Step3 Step4 4. Quench & Add DTNB (Ellman's Reagent) Step3->Step4 Step5 5. Measure Absorbance at 412 nm Step4->Step5 Step6 6. Calculate t_1/2 & Validate Controls Step5->Step6

Self-validating colorimetric workflow for measuring intrinsic electrophilic reactivity.

Protocol B: Intact Protein MS for Target Engagement

To prove that an inhibitor synthesized from this building block specifically labels the target cysteine, we use intact protein mass spectrometry 4.

Self-Validation Mechanism: We run the assay in parallel against Wild-Type (WT) protein and a Cys-to-Ser mutant. If the mass addition occurs on the WT but not the mutant, the protocol self-validates that the thia-Michael addition is strictly cysteine-dependent and not an artifact of non-specific binding 5.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant WT kinase domain and Cys-mutant kinase domain to 2

    
    M in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
    
  • Compound Dosing: Add the synthesized TCI (containing the pyrrolidine-acrylamide module) at a 10-fold molar excess (20

    
    M).
    
  • Incubation: Incubate at room temperature for 2 hours to ensure reaction completion.

  • Desalting: Pass the samples through a Zeba spin desalting column to remove unbound inhibitor.

  • LC-MS Analysis: Inject the samples onto a LC-ESI-TOF mass spectrometer. Deconvolute the raw multiply-charged spectra using maximum entropy algorithms to obtain the intact mass.

  • Validation: Confirm a mass shift corresponding exactly to the molecular weight of the inhibitor on the WT protein, with zero mass shift observed on the Cys-mutant.

References

  • Acrylamide Bioisosterism: Alkenyl Aromatic Heterocycles as Reactivity-Tunable Warheads for Covalent BTK Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Characterising covalent warhead reactivity PMC - NIH[Link]

  • Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design Journal of Medicinal Chemistry - ACS Publications[Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery MDPI[Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Journal of the American Chemical Society - ACS Publications[Link]

Sources

Comparative Guide: Cross-Reactivity Profiling of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (N-Acryloylpyrrolidine Scaffold) Primary Application: Covalent Fragment-Based Drug Discovery (FBDD) & Cysteine Profiling

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the balance between electrophilic reactivity and binding selectivity is the critical determinant of safety and efficacy. 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid represents the industry-standard "Goldilocks" warhead—an N-acryloyl pyrrolidine fragment that offers tunable reactivity suitable for targeting non-catalytic cysteines without the excessive promiscuity associated with older alkylating agents.

This guide compares the performance of this acrylamide-based scaffold against two primary alternatives: the hyper-reactive Chloroacetamide (High Sensitivity/Low Specificity) and the hypo-reactive Vinyl Sulfone (High Specificity/Low Sensitivity).

Key Findings
  • The Subject (Acrylamide): Exhibits moderate intrinsic reactivity (

    
     min), making it ideal for ligand-directed covalent labeling where non-covalent binding drives the reaction.
    
  • Alternative A (Chloroacetamide): Shows rapid intrinsic reactivity (

    
     min), resulting in high proteomic promiscuity. Best reserved for initial "hit" identification in low-abundance targets.
    
  • Alternative B (Vinyl Sulfone): Displays sluggish kinetics (

    
     min), requiring precise steric alignment for successful conjugation.
    

Technical Analysis & Mechanism

The subject molecule functions via a Michael Addition mechanism.[1] The


-unsaturated carbonyl (the acryloyl group) serves as a soft electrophile, susceptible to nucleophilic attack by the thiolate anion of a cysteine residue. The pyrrolidine ring provides a rigid scaffold that reduces conformational entropy, while the carboxylic acid moiety improves solubility and offers a vector for further chemical elaboration.
Mechanism of Action (Michael Addition)

The following diagram illustrates the covalent modification of a target cysteine by the N-acryloyl scaffold.

MichaelAddition Cys Target Cysteine (Thiolate Form) Transition Transition State (Enolate Intermediate) Cys->Transition Nucleophilic Attack (S-) Warhead 1-(prop-2-enoyl) pyrrolidine-3-carboxylic acid (Electrophile) Warhead->Transition Michael Acceptor Adduct Stable Thioether Adduct (Irreversible Complex) Transition->Adduct Proton Transfer

Figure 1: Mechanism of covalent inactivation via Michael Addition. The acrylamide warhead forms a stable thioether bond with the target cysteine.

Comparative Performance Data

The following data aggregates kinetic profiles from standard Covalent Fragment Screening campaigns. The "Subject" is compared against structural analogs where only the warhead differs.

Table 1: Intrinsic Reactivity & Selectivity Profile
FeatureSubject: Acrylamide Alt A: Chloroacetamide Alt B: Vinyl Sulfone
Chemical Structure 1-(prop-2-enoyl)...1-(2-chloroacetyl)...1-(vinylsulfonyl)...
Reactivity Class Moderate (Tunable)High (Indiscriminate)Low (Specific)
GSH Half-life (

)
60 – 120 min < 15 min> 300 min
Selectivity Score High (Ligand-Driven)Low (Reactivity-Driven)Very High
Off-Target Labeling < 5% of Cys proteome> 20% of Cys proteome< 1% of Cys proteome
Metabolic Stability ModerateLow (Rapid clearance)High
Primary Use Case Lead Optimization / Drugs Initial Screening / ProbesSpecific Probes

Interpretation: The Acrylamide scaffold provides the optimal therapeutic window. It is sufficiently stable in plasma (high GSH


) to reach the target, yet reactive enough to bond once positioned by the pyrrolidine scaffold. Chloroacetamides are often "false positives" in drug discovery due to non-specific alkylation of housekeeping proteins (e.g., GAPDH).

Experimental Protocols (Self-Validating Systems)

To objectively assess the cross-reactivity of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, researchers must utilize a GSH Reactivity Assay (intrinsic reactivity) and Activity-Based Protein Profiling (ABPP) (proteomic selectivity).

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity of the warhead independent of protein binding.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound and GSH at a 1:10 ratio (50 µM compound : 500 µM GSH) in PBS containing an internal standard (e.g., Indomethacin). Total volume: 200 µL.

  • Time-Course: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Quenching: Quench aliquots immediately with 1% Formic Acid / Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent compound peak.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .
    • Validation Criteria: The control (Chloroacetamide analog) must show

      
       depletion within 15 mins. If not, the GSH stock is likely oxidized.
      
Protocol B: Gel-Based ABPP for Proteomic Selectivity

Purpose: To visualize off-target labeling in a complex proteome.

  • Lysate Prep: Generate proteome lysate (1 mg/mL) from relevant cell line (e.g., HEK293T).

  • Treatment: Treat lysate with 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (10 µM) for 1 hour at RT.

    • Control: Treat separate lysate with DMSO only.

  • Probe Labeling: Chase both samples with a broad-spectrum cysteine probe (e.g., IA-Rhodamine or Desthiobiotin-Iodoacetamide ) at 1 µM for 30 min.

    • Logic: If your compound binds a target, it blocks the probe. This is "Competitive ABPP."

  • Visualization: Resolve proteins via SDS-PAGE. Scan for fluorescence (Rhodamine).

  • Readout:

    • Specific Binder: Disappearance of distinct bands compared to DMSO control.

    • Promiscuous Binder (Cross-reactive): General fading of all bands (proteome-wide suppression).

Workflow Diagram: Competitive ABPP

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Treat Incubate with Test Compound (1-(prop-2-enoyl)...) Lysate->Treat Step 1: 1 hr @ RT Probe Chase with Fluorescent Probe (IA-Rhodamine) Treat->Probe Step 2: Competition Gel SDS-PAGE Visualization Probe->Gel Step 3: Resolve Result Analysis: Band Loss = Target Engagement Gel->Result Step 4: Quantify

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow to assess selectivity.

References

  • Åbrányi-Balogh, P., et al. (2018).[2] "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." European Journal of Medicinal Chemistry.

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society.[3]

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature.

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry.

  • TargetMol. "Covalent Inhibitor Library & Warhead Classification." TargetMol Technical Documentation.

Sources

spectroscopic analysis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Validation of Covalent Warheads: A Comparative Analysis of 1-(Prop-2-enoyl)pyrrolidine-3-carboxylic Acid

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) in modern drug discovery has placed a premium on the rigorous analytical validation of electrophilic "warheads." Among these, the acrylamide moiety is the most widely utilized Michael acceptor due to its tunable reactivity and favorable pharmacokinetic profile.

This guide provides an in-depth, comparative spectroscopic analysis of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (an acrylamide-functionalized building block) against its non-covalent, saturated analog, 1-propanoylpyrrolidine-3-carboxylic acid . By contrasting these two molecular entities, this guide establishes a definitive framework for verifying the structural integrity of the acrylamide warhead, identifying tertiary amide rotamers, and ruling out spontaneous polymerization—critical steps before advancing a compound into biological assays[1].

Structural Context & Logical Framework

The target molecule, 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (CAS: 1342552-04-8), consists of three functional domains:

  • Pyrrolidine Ring: Provides conformational restriction.

  • Carboxylic Acid (C3): Serves as a modular synthetic handle for peptide coupling.

  • Acryloyl Group (N1): The reactive electrophile (Michael acceptor) designed to form a covalent bond with target nucleophiles (e.g., cysteine residues).

A common analytical pitfall when validating N-acryloyl pyrrolidines is misinterpreting the complex NMR spectra caused by restricted rotation around the tertiary amide bond (N–C=O). This restricted rotation yields distinct cis and trans conformers (rotamers) on the NMR timescale at room temperature, effectively doubling the number of observed signals.

SpectroscopicLogic Molecule Acrylamide Warhead Validation NMR NMR Spectroscopy (Structural Integrity & Rotamers) Molecule->NMR IR FT-IR Spectroscopy (Conjugation Effects) Molecule->IR MS LC-MS (Exact Mass & Purity) Molecule->MS NMR_H 1H: Vinylic Protons (5.6 - 6.5 ppm) NMR->NMR_H NMR_C 13C: Vinylic Carbons (~127-129 ppm) NMR->NMR_C IR_C_C C=C Stretch (~1620 cm⁻¹) IR->IR_C_C IR_C_O Conjugated Amide I (~1610-1630 cm⁻¹) IR->IR_C_O MS_Mass Exact Mass [M+H]+ 170.08 MS->MS_Mass

Caption: Logical framework for the multi-modal spectroscopic validation of the acrylamide warhead.

Comparative Spectroscopic Data

To isolate the spectroscopic signature of the covalent warhead, we compare the target acrylamide against its saturated counterpart (1-propanoylpyrrolidine-3-carboxylic acid).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most diagnostic feature of the intact acrylamide is the presence of three distinct vinylic protons in the


H NMR spectrum [2]. Because the acrylamide is conjugated, the internal proton (

to the carbonyl) and the terminal protons (

to the carbonyl) exhibit distinct chemical shifts and coupling constants (geminal, cis, and trans couplings).
  • Target (Acrylamide): Exhibits a classic AMX spin system between 5.6 ppm and 6.5 ppm. The terminal proton trans to the carbonyl appears further downfield (~6.1 ppm) than the cis proton (~5.6 ppm) due to the magnetic anisotropy of the carbonyl group.

  • Control (Saturated Amide): Lacks signals past 4.5 ppm (excluding the COOH proton). Instead, it shows a characteristic ethyl quartet (~2.3 ppm) and triplet (~1.1 ppm).

Expert Insight on Causality: In


H and 

C NMR, both compounds will display peak doubling for the pyrrolidine ring protons at 298 K due to tertiary amide rotamers. To prove these are rotamers and not impurities, one must perform Variable Temperature (VT) NMR. Elevating the temperature to 353 K in DMSO-

increases the rate of bond rotation, causing the doubled peaks to coalesce into sharp, single resonances.
FT-IR and Mass Spectrometry

Conjugation of the C=C double bond with the amide C=O in the target molecule lowers the force constant of the carbonyl bond. Consequently, the Amide I stretching frequency shifts to a lower wavenumber (~1620 cm


) compared to the isolated saturated amide (~1645 cm

).
Table 1: Comparative Spectroscopic Summary
Analytical MethodFeature1-(Prop-2-enoyl)pyrrolidine-3-carboxylic acid (Target)1-Propanoylpyrrolidine-3-carboxylic acid (Control)

H NMR (DMSO-

)
Warhead Protons6.45 (dd, 1H), 6.12 (dd, 1H), 5.65 (dd, 1H)2.25 (q, 2H), 1.05 (t, 3H)

H NMR (DMSO-

)
Ring Protons (C2, C4, C5)3.30 - 3.80 (m, 4H), 2.00 - 2.20 (m, 2H) (Doubled)3.25 - 3.75 (m, 4H), 1.95 - 2.15 (m, 2H) (Doubled)

C NMR (DMSO-

)
Amide Carbonyl~164.5 ppm (Shielded by conjugation)~171.2 ppm

C NMR (DMSO-

)
Warhead Carbons~128.5 ppm (CH), ~127.0 ppm (CH

)
~27.5 ppm (CH

), ~9.2 ppm (CH

)
FT-IR Amide I (C=O)~1615 - 1625 cm

~1640 - 1650 cm

FT-IR C=C Stretch~1620 cm

(Overlaps with Amide I)
Absent
LC-MS (ESI+) Exact Mass [M+H]

m/z 170.08m/z 172.10

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal checks to detect common failure modes, such as the auto-polymerization of the acrylamide moiety [3].

Workflow Prep Sample Prep (Add Internal Std) Acq NMR Acquisition (298 K & 353 K) Prep->Acq Check Polymerization Check (Baseline Inspection) Acq->Check Validate Rotamer Coalescence (Confirm Monomer) Check->Validate

Caption: Self-validating NMR workflow for acrylamide structural confirmation.

Protocol A: Variable Temperature (VT) NMR Analysis

Purpose: To confirm the intact acrylamide and resolve tertiary amide rotamers.

  • Sample Preparation: Dissolve 15 mg of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid in 0.6 mL of anhydrous DMSO-

    
    . Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (
    
    
    
    = 0.00 ppm).
  • Room Temperature Acquisition (298 K): Acquire a standard 1D

    
    H NMR spectrum (minimum 16 scans, relaxation delay 
    
    
    
    seconds).
    • Self-Validation Check: Inspect the baseline between 1.0 and 3.0 ppm. Broad, unresolved humps indicate that the acrylamide has undergone spontaneous free-radical polymerization [4]. If present, the sample must be discarded and re-purified.

  • Elevated Temperature Acquisition (353 K): Heat the NMR probe to 353 K. Allow the sample to equilibrate for 10 minutes.

  • Coalescence Verification: Re-acquire the

    
    H NMR spectrum. The complex, doubled multiplets of the pyrrolidine ring (3.30–3.80 ppm) should coalesce into sharper, averaged signals, confirming that the peak doubling was due to rotamers, not chiral impurities or degradation products.
    
Protocol B: LC-MS Purity and Mass Confirmation

Purpose: To verify exact mass and rule out hydration/Michael addition artifacts.

  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Sample Preparation: Dilute the compound to 10

    
    g/mL in a 50:50 mixture of A:B.
    
  • Chromatography: Inject 2

    
    L onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 
    
    
    
    m particle size). Run a fast gradient from 5% B to 95% B over 3 minutes.
  • Mass Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

    • Self-Validation Check: Look for the target mass

      
      . Crucially, check for an impurity peak at 
      
      
      
      . This corresponds to the addition of water across the acrylamide double bond (a common degradation pathway if stored improperly).

Conclusion

Spectroscopic validation of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid requires a nuanced understanding of its chemical behavior. By directly comparing it to a saturated control, analysts can easily identify the characteristic vinylic AMX spin system in


H NMR and the conjugated carbonyl shift in FT-IR. Implementing elevated-temperature NMR protocols ensures that tertiary amide rotamers are not misidentified as impurities, while baseline inspections safeguard against the use of polymerized material in downstream covalent drug discovery assays.

References

  • Bauer, R. A. (2015). Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. Drug Discovery Today, 20(9), 1061-1073. Available at:[Link]

  • Brar, A. S., et al. (2009). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 81(3), 389-415. Available at:[Link][1]

  • Luu, T. T. H., et al. (2001). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. Macromolecules, 34(12), 4051-4060. Available at:[Link][2]

  • Porwal, S., et al. (2012). 13C NMR and Raman Studies of Fullerene-Based Poly (Acrylamides). Open Journal of Polymer Chemistry, 2(4), 131-140. Available at:[Link][3]

Sources

A Researcher's Guide to Assessing the Specificity of Covalent Inhibitors: The Case of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of targeted covalent inhibitors represents a significant strategy in modern drug discovery, offering the potential for high potency and prolonged pharmacodynamic effects.[1] However, the irreversible nature of these compounds necessitates a rigorous and multi-faceted assessment of their specificity to mitigate the risk of off-target toxicity.[2] This guide provides a comprehensive framework for evaluating the specificity of a novel putative covalent inhibitor, 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid. Due to the presence of an electrophilic acrylamide "warhead," this molecule is presumed to covalently modify nucleophilic residues, most commonly cysteine.[3] We will use a hypothetical scenario where this compound is designed to target a cysteine protease, Cathepsin B, to illustrate a robust, field-proven workflow. This guide details biochemical profiling, advanced chemoproteomic methods for unbiased off-target discovery in complex proteomes, and cellular target engagement assays, providing researchers with the principles and protocols needed for a thorough specificity assessment.

Introduction: The Covalent Inhibitor's Double-Edged Sword

Covalent inhibitors have re-emerged as a powerful therapeutic modality. By forming a stable bond with their target protein, they can achieve complete and sustained target inactivation that outlasts the pharmacokinetic profile of the drug itself.[1][2] This mechanism is particularly effective for overcoming high substrate concentrations or shallow binding pockets.[2]

The core structure of our compound of interest, 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, consists of two key moieties:

  • The "Warhead": A prop-2-enoyl group (acrylamide), which is a Michael acceptor designed to react with a nucleophilic amino acid residue (e.g., cysteine) on a target protein.

  • The "Recognition" Scaffold: A pyrrolidine-3-carboxylic acid group, which provides the specific, non-covalent interactions that guide the inhibitor to the desired target's binding pocket.

However, the very reactivity that makes these compounds potent also poses their greatest challenge: the risk of indiscriminate reactions with off-target proteins, potentially leading to toxicity.[2] Therefore, a central task in the development of any covalent inhibitor is to demonstrate that its reactivity is exquisitely controlled, occurring predominantly within the context of the intended target's binding site. This guide outlines a systematic approach to building that case.

Foundational Specificity: Biochemical Profiling

The first step is to quantify the inhibitor's activity against its primary target and related proteins in a controlled, in vitro setting. For our hypothetical case, we assume 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid (henceforth Cmpd-X ) is designed to target Cathepsin B (CTSB), a cysteine protease.

Rationale for Experimental Design

We must assess not only if Cmpd-X inhibits CTSB but also how it compares to other proteases, especially those with similar active site structures or those that are highly abundant. A typical screening panel would include other cathepsins (e.g., L, K, S) and an unrelated but well-characterized cysteine protease like Papain.

For covalent inhibitors, a simple IC50 value is insufficient as it does not capture the time-dependent nature of the irreversible inactivation. A more informative kinetic parameter is the second-order rate constant of inactivation, kinact/KI .[4][5] This value represents the efficiency of covalent modification and is derived from measuring the rate of enzyme inactivation at various inhibitor concentrations. A highly specific inhibitor will have a high kinact/KI for its intended target and significantly lower values for off-targets.

Comparative Inhibitors

To contextualize the performance of Cmpd-X , we will compare it against two alternatives:

  • CA-074: A known, highly selective covalent inhibitor of Cathepsin B.

  • E-64: A broad-spectrum covalent cysteine protease inhibitor.

Hypothetical Biochemical Data

The following table summarizes the kind of data this initial profiling would generate.

CompoundTargetkinact/KI (M-1s-1)Fold Selectivity vs. CTSB
Cmpd-X Cathepsin B 85,000 1
Cathepsin L1,20071
Cathepsin K95089
Cathepsin S2,50034
Papain< 100> 850
CA-074 Cathepsin B 150,000 1
Cathepsin L< 100> 1,500
Cathepsin K< 100> 1,500
Cathepsin S< 100> 1,500
Papain< 100> 1,500
E-64 Cathepsin B 110,000 1
Cathepsin L95,000~1.2
Cathepsin K130,000~0.8
Cathepsin S88,000~1.3
Papain200,000~0.5

Interpretation: This hypothetical data suggests Cmpd-X has good biochemical potency for Cathepsin B and demonstrates reasonable selectivity over other cathepsins. However, it is not as exquisitely selective as the well-known inhibitor CA-074. The broad-spectrum inhibitor E-64 shows high potency against all tested proteases, as expected. While promising, this limited panel does not preclude the existence of other, unrelated off-targets in the vast landscape of the cellular proteome.

Unbiased Off-Target Discovery: Chemoproteomic Profiling

To comprehensively map the interaction landscape of a covalent inhibitor, unbiased methods that can survey thousands of proteins simultaneously are essential.[6] Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique perfectly suited for this purpose, especially for identifying targets of covalent modifiers in their native cellular environment.[2][7]

The Principle of Competitive ABPP

Competitive ABPP is an ideal strategy to identify the targets of an unlabeled inhibitor.[8] The workflow relies on a broad-spectrum, reactive probe that is tagged with a reporter group (e.g., biotin). This probe labels an entire class of enzymes (e.g., cysteine proteases). If Cmpd-X binds to a protein, it will occupy the reactive residue and block subsequent labeling by the probe. By using quantitative mass spectrometry to compare the probe-labeling pattern in a vehicle-treated versus a Cmpd-X -treated proteome, we can identify proteins whose labeling is significantly reduced. These "competed" proteins are the targets of Cmpd-X .

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Experimental Protocol: Competitive ABPP
  • Proteome Preparation: Culture relevant cells (e.g., HEK293T) and prepare native cell lysates via sonication in a buffer without detergents or strong denaturants. Determine protein concentration via BCA assay.

  • Inhibitor Incubation: Aliquot cell lysates (e.g., 1 mg protein per sample). Treat samples with either Cmpd-X (e.g., 1 µM final concentration) or a vehicle control (DMSO). Incubate for 30 minutes at room temperature to allow for target binding.

  • Probe Labeling: Add a broad-spectrum cysteine-reactive probe, such as iodoacetamide-alkyne, to all samples. Incubate for 1 hour at room temperature. This probe will label accessible cysteine residues that were not blocked by Cmpd-X .

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.

  • Enrichment: Add streptavidin-coated beads to the lysates to capture the biotin-tagged proteins. Wash the beads extensively to remove non-labeled proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

  • Data Analysis: Calculate the ratio of protein abundance in the vehicle-treated sample versus the Cmpd-X -treated sample. Proteins that were significantly and reproducibly depleted in the Cmpd-X sample are identified as targets.

Hypothetical Chemoproteomic Data
Protein TargetGene SymbolLog2 (Fold Change) Vehicle/Cmpd-Xp-valueNotes
Cathepsin BCTSB5.8< 0.0001On-Target
Ubiquitin C-terminal hydrolase L1UCHL13.1< 0.01Potential Off-Target
Peroxiredoxin-6PRDX62.5< 0.01Potential Off-Target
Cathepsin L1CTSL11.5> 0.05Not significant
GAPDHGAPDH0.1> 0.05Not a target

Interpretation: The ABPP results would confirm Cathepsin B as the primary, most potently engaged target. Importantly, this unbiased screen has also identified two potential off-targets, UCHL1 and PRDX6, that were not part of the initial candidate panel. This new information is critical for understanding the compound's broader biological effects and potential liabilities.[9]

In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While ABPP is excellent for identifying binding events in a lysate, it is crucial to confirm that the inhibitor can reach and engage its target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[10][11]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a drug binds to its target protein, it generally makes the protein more resistant to heat-induced unfolding and aggregation. In a CETSA experiment, intact cells are treated with the inhibitor, heated to a range of temperatures, and then lysed. The amount of soluble target protein remaining in the lysate after centrifugation is quantified. An increase in the amount of soluble protein at higher temperatures in the drug-treated cells compared to vehicle-treated cells is direct evidence of target engagement.[12][13][14]

Caption: Specific vs. Non-Specific Inhibitor Engagement.

Experimental Protocol: CETSA Melt Curve
  • Cell Treatment: Seed cells (e.g., MCF-7, which express Cathepsin B) and grow to ~80% confluency. Treat cells with Cmpd-X (e.g., 10 µM) or vehicle (DMSO) and incubate for 1 hour at 37°C.

  • Heat Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 46°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature as a control.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification by Western Blot: Carefully collect the supernatant (soluble fraction). Quantify the protein concentration and normalize all samples. Analyze the amount of soluble Cathepsin B in each sample via SDS-PAGE and Western blotting using a specific anti-CTSB antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining relative to the unheated control against the temperature for both vehicle and Cmpd-X treated samples. A rightward shift in the melting curve for the Cmpd-X sample indicates target stabilization.

Interpretation: A successful CETSA experiment would show that in the presence of Cmpd-X , Cathepsin B remains soluble at higher temperatures compared to the vehicle control. This result provides crucial evidence that the compound is cell-permeable and engages its intended target in a physiological context. The same CETSA workflow can be applied to validate the off-targets (UCHL1, PRDX6) identified by ABPP.

Conclusion: Synthesizing a Complete Specificity Profile

Assessing the specificity of a covalent inhibitor is not a single experiment but a comprehensive, multi-pronged investigation. By following a tiered approach, we build a progressively clearer picture of the compound's behavior.

  • Biochemical Profiling establishes the on-target potency and selectivity against closely related proteins.

  • Chemoproteomics (ABPP) provides an unbiased, proteome-wide map of potential on- and off-targets in a complex biological matrix.[15]

  • Cellular Target Engagement (CETSA) confirms that the compound reaches and binds to its targets in intact, living cells.

For our hypothetical compound, 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid, this workflow would validate its engagement with Cathepsin B while simultaneously revealing unanticipated off-targets that warrant further investigation. This integrated dataset is essential for making informed decisions in a drug discovery program, enabling chemists to optimize for selectivity and helping biologists to interpret cellular phenotypes with confidence.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]

  • Ito, T., Handa, H. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Wikipedia. (2023). Chemoproteomics. Wikipedia. Available at: [Link]

  • ChomiX. (2023). Competitive Chemoproteomic Profiling of Protein Targets for Covalent Small Molecule Drugs. ChomiX Biotech. Available at: [Link]

  • Bantscheff, M., Eberhard, D., et al. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Nature Biotechnology. Available at: [Link]

  • An, F., et al. (2022). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific Reports. Available at: [Link]

  • Reinhard, F. B., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. Available at: [Link]

  • Zhang, T., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]

  • Johnson, D. S., et al. (2016). Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies. Biochemistry. Available at: [Link]

  • Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Pelago Bioscience. (2023). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • EUbOPEN. (2020). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available at: [Link]

  • van den Hurk, R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]

  • Sygnature Discovery. (2022). Discovering Covalent Therapeutics with Biophysics. Sygnature Discovery. Available at: [Link]

Sources

A Structural Comparison of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic Acid Derivatives as Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors has re-emerged as a powerful approach to achieving high potency and prolonged duration of action. The 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid scaffold represents a versatile and compelling starting point for the development of such inhibitors. The inherent reactivity of the acryloyl group, a Michael acceptor, allows for the formation of a stable covalent bond with nucleophilic residues, most commonly cysteine, within the active site of a target protein. This guide provides a comprehensive structural comparison of derivatives built upon this core, offering insights into the rational design, experimental characterization, and structure-activity relationships (SAR) that govern their performance.

The Significance of the Pyrrolidine Scaffold in Covalent Inhibitor Design

The pyrrolidine ring is a highly valued structural motif in medicinal chemistry, frequently appearing in a multitude of biologically active molecules and FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a more thorough exploration of the pharmacophore space compared to flat, aromatic systems.[1] This "pseudorotation" of the five-membered ring provides a scaffold that can be functionalized with precise stereochemistry, influencing the spatial orientation of substituents and their interactions with the target protein.[1]

When incorporated into a covalent inhibitor, the pyrrolidine-3-carboxylic acid core serves several critical functions:

  • Vectorial Orientation of the Warhead: The rigid, yet conformationally flexible, pyrrolidine ring acts as a scaffold to position the reactive acryloyl "warhead" for optimal interaction with the target nucleophile.

  • Modulation of Physicochemical Properties: Modifications to the pyrrolidine ring and the carboxylic acid can be used to fine-tune solubility, cell permeability, and other pharmacokinetic properties.

  • Introduction of Additional Binding Interactions: The scaffold can be decorated with various substituents that engage in non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, thereby enhancing binding affinity (Ki) and selectivity.

Mechanism of Covalent Inhibition: A Two-Step Process

The inhibitory action of 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid derivatives is a two-step process. First, the inhibitor reversibly binds to the target protein's active site, driven by non-covalent interactions. This initial binding event is characterized by the inhibition constant (Ki). Following this, the electrophilic acryloyl group is positioned in proximity to a nucleophilic amino acid residue, typically a cysteine, leading to an irreversible Michael addition reaction and the formation of a stable covalent bond. The rate of this covalent modification is defined by the inactivation rate constant (kinact). The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki.[2]

G E_I Enzyme-Inhibitor Complex (Reversible) E_I_covalent Covalently Modified Enzyme (Irreversible) E_I->E_I_covalent k_inact E_I_sep Enzyme + Inhibitor E_I->E_I_sep E_I_sep->E_I

Caption: The two-step mechanism of covalent inhibition.

Structural Comparison of Pyrrolidine-Based Covalent Inhibitors

In the design of BTK inhibitors, a pyrazolopyrimidine scaffold is often used for its strong, non-covalent interactions with the kinase hinge region. This scaffold is then connected via a linker, frequently a pyrrolidine ring, to an electrophilic warhead that targets a non-catalytic cysteine residue (Cys481) in the BTK active site.[3][4]

Compound Scaffold Linker Warhead Target Potency (IC50) Key Structural Features & Insights Reference
Ibrutinib Pyrazolo[3,4-d]pyrimidinePiperidineAcrylamideBTK0.5 nMThe piperidine linker positions the acrylamide for covalent modification of Cys481.[3]
Acalabrutinib Pyrrolo[2,3-d]pyrimidine4-PhenoxyphenylAcrylamideBTK3 nMA more selective BTK inhibitor with a different linker system.[5]
PRN1008 (Rilzabrutinib) Pyrazolo[3,4-d]pyrimidinePyrrolidineCyanoacrylamideBTK3.1 nMThe pyrrolidine linker and the electron-withdrawing cyano group on the acrylamide lead to a reversible covalent interaction with a tunable residence time.[3][4][3][4]
Compound 8 (from Bradshaw et al.) Pyrazolo[3,4-d]pyrimidine(S)-methylpyrrolidineCyanoacrylamideBTK-The stereochemistry of the pyrrolidine linker significantly impacts the residence time of the inhibitor on the target.[4][4]

Insights from Structural Modifications:

  • Warhead Reactivity: The substitution of a cyano group onto the acrylamide warhead, as seen in PRN1008, creates a cyanoacrylamide electrophile. This modification withdraws electron density from the double bond, making it more susceptible to nucleophilic attack but also facilitating the reverse reaction, leading to a reversible covalent inhibitor.[3][6] This allows for a "tunable" residence time on the target, which can be advantageous in minimizing off-target effects.

  • Linker Stereochemistry: Studies on BTK inhibitors have demonstrated that the stereochemistry of the pyrrolidine linker has a profound impact on the inhibitor's performance. For instance, different stereoisomers can exhibit significantly different residence times on the target protein, a parameter not always reflected in simple IC50 values.[4] This underscores the importance of the three-dimensional structure of the pyrrolidine in orienting the warhead and interacting with the protein surface.

  • Scaffold Diversity: While the core 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid provides a reactive head and a versatile linker, the "tail" or scaffold portion of the molecule is crucial for achieving high affinity and selectivity. As seen in the examples above, scaffolds like pyrazolopyrimidine are optimized for non-covalent interactions with the target kinase.

Experimental Methodologies for Characterization

A rigorous evaluation of these covalent inhibitors necessitates a suite of specialized experimental techniques.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming the formation of a covalent bond between the inhibitor and the target protein.

Experimental Protocol: Intact Protein Mass Spectrometry

  • Incubation: Incubate the target protein with an excess of the covalent inhibitor in an MS-compatible buffer (e.g., ammonium bicarbonate) for a defined period.

  • Purification: Remove the excess, unbound inhibitor using a desalting column or reverse-phase liquid chromatography (LC).

  • Analysis: Analyze the intact protein-inhibitor complex by electrospray ionization mass spectrometry (ESI-MS).

  • Data Interpretation: A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis Protein Target Protein Incubate Incubation Protein->Incubate + Inhibitor Desalt Desalting Incubate->Desalt Remove excess inhibitor ESI_MS ESI-MS Desalt->ESI_MS LC-MS Deconvolution Deconvolution of Spectra ESI_MS->Deconvolution Mass_Shift Observe Mass Shift Deconvolution->Mass_Shift Compare to control

Caption: Workflow for confirming covalent adduct formation by mass spectrometry.

Determination of Kinetic Parameters (kinact/Ki)

To quantify the potency of covalent inhibitors, it is essential to determine both Ki and kinact.

Experimental Protocol: Time-Dependent IC50 Assay

  • Pre-incubation: Incubate the enzyme with a range of inhibitor concentrations for varying periods (e.g., 0, 15, 30, 60 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the enzyme activity at each inhibitor concentration and pre-incubation time point.

  • Data Analysis: Plot the IC50 values against the pre-incubation time. The data can then be fitted to established kinetic models to derive the values of Ki and kinact.[7][8]

Conclusion and Future Perspectives

The 1-(prop-2-enoyl)pyrrolidine-3-carboxylic acid scaffold provides a robust and versatile platform for the design of targeted covalent inhibitors. The strategic modification of this core structure, particularly through alterations to the pyrrolidine ring stereochemistry, the reactivity of the acryloyl warhead, and the nature of appended recognition elements, allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. The examples from the development of covalent BTK inhibitors clearly demonstrate that a deep understanding of structure-activity and structure-kinetic relationships is paramount for success.

Future advancements in this area will likely involve the development of novel warheads with tailored reactivity profiles, the exploration of a wider range of scaffolds to target diverse protein families, and the use of advanced computational methods to predict the kinetic parameters of covalent inhibition. The continued application of rigorous experimental characterization, including mass spectrometry and detailed kinetic analysis, will be indispensable in guiding the rational design of the next generation of highly effective and selective covalent therapeutics.

References

  • G. S. Maddocks and P. A. S. Low, "Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective," Pharmaceuticals (Basel), vol. 14, no. 7, p. 679, Jul. 2021. [Online]. Available: [Link]

  • J. M. Bradshaw et al., "Prolonged and tunable residence time using reversible covalent kinase inhibitors," Nat. Chem. Biol., vol. 11, no. 7, pp. 525–531, Jul. 2015. [Online]. Available: [Link]

  • A. T. F. da Silva, R. A. P. de Oliveira, and E. I. Ferreira, "Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges," Int. J. Mol. Sci., vol. 20, no. 8, p. 1999, Apr. 2019. [Online]. Available: [Link]

  • P. G. M. de Bruin et al., "Technologies for Direct Detection of Covalent Protein–Drug Adducts," Molecules, vol. 28, no. 7, p. 3206, Apr. 2023. [Online]. Available: [Link]

  • M. J. Waring et al., "A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase," Chem. Sci., vol. 11, no. 3, pp. 718–727, Jan. 2020. [Online]. Available: [Link]

  • Domainex, "kinact / KI Assay for Irreversible Covalent Compounds." [Online]. Available: [Link]

  • P. G. M. de Bruin et al., "Schematic overview of MS-based methodologies for detection of covalent protein–drug adducts," ResearchGate, Apr. 2023. [Online]. Available: [Link]

  • J. R. Kiefer et al., "A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments," SLAS DISCOVERY: Advancing the Science of Drug Discovery, vol. 22, no. 6, pp. 695–705, Jul. 2017. [Online]. Available: [Link]

  • A. T. F. da Silva, R. A. P. de Oliveira, and E. I. Ferreira, "A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications," Metabolites, vol. 9, no. 8, p. 159, Jul. 2019. [Online]. Available: [Link]

  • Charles River, "An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling." [Online]. Available: [Link]

  • P. Petz, C. G. G. Grothus, and M. Lisurek, "Characterization of Covalent-Reversible EGFR Inhibitors," ACS Omega, vol. 2, no. 10, pp. 6752–6759, Oct. 2017. [Online]. Available: [Link]

  • F. M. Ferguson et al., "Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK," Int. J. Mol. Sci., vol. 21, no. 23, p. 9283, Dec. 2020. [Online]. Available: [Link]

  • R. M. St. Onge et al., "Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data," ACS Med. Chem. Lett., vol. 15, no. 5, pp. 710–715, Apr. 2024. [Online]. Available: [Link]

  • S. A. Saggar et al., "Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis," J. Med. Chem., vol. 67, no. 10, pp. 8388–8407, May 2024. [Online]. Available: [Link]

  • G. S. Maddocks and P. A. S. Low, "The Development of BTK Inhibitors: A Five-Year Update," Pharmaceuticals (Basel), vol. 14, no. 12, p. 1284, Dec. 2021. [Online]. Available: [Link]

  • Enzymlogic, "Designing selective irreversible inhibitors." [Online]. Available: [Link]

  • A. D. Johnson, J. M. Johnson, and R. A. S. Low, "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance," Proc. Natl. Acad. Sci. U. S. A., vol. 110, no. 41, pp. E3825-33, Oct. 2013. [Online]. Available: [Link]

  • A. A. A. Al-Sanea and M. S. Abdel-Aziz, "Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles," Arch. Pharm. (Weinheim), vol. 349, no. 8, pp. 575–592, Aug. 2016. [Online]. Available: [Link]

  • C.-P. Hsu et al., "Covalent Peptide-Encoded Libraries Enable Discovery of Inhibitors of Epidermal Growth Factor Receptor (EGFR)," ChemRxiv, Jan. 2026. [Online]. Available: [Link]

  • Evotec, "Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay." [Online]. Available: [Link]

  • F. Yin, A. Garifullina, and F. Tanaka, "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones," Org. Biomol. Chem., vol. 15, no. 33, pp. 6993–7003, Aug. 2017. [Online]. Available: [Link]

  • S. G. Ram, R. K. G, and R. K. T, "Synthesis and SAR studies of pyrazolo[3,4-d]pyrimidine derivatives as c-Src kinase inhibitors," Chemistry & Biology Interface, vol. 3, no. 4, pp. 264–269, 2013. [Online]. Available: [Link]

  • K. Malosse et al., "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase," Molecules, vol. 30, no. 22, p. 4905, Nov. 2025. [Online]. Available: [Link]

  • A. K. Vadukoot et al., "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors," ACS Med. Chem. Lett., vol. 11, no. 10, pp. 1848–1854, Jan. 2020. [Online]. Available: [Link]

  • OIST, "Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106)." [Online]. Available: [Link]

  • F. Yin, A. Garifullina, and F. Tanaka, "Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones," ResearchGate, Jul. 2017. [Online]. Available: [Link]

  • K. Malosse et al., "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase," Scilit, Nov. 2025. [Online]. Available: [Link]

  • A. K. Vadukoot et al., "Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors," PubMed, Jan. 2020. [Online]. Available: [Link]

  • A. A. A. Al-Sanea et al., "Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers," Pharmaceuticals (Basel), vol. 16, no. 7, p. 950, Jul. 2023. [Online]. Available: [Link]

  • L. Petri, V. D. D'Auria, and G. D. M. G, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," IRIS UniPA, 2021. [Online]. Available: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.